Product packaging for gamma-Coniceine(Cat. No.:CAS No. 1604-01-9)

gamma-Coniceine

Número de catálogo: B154535
Número CAS: 1604-01-9
Peso molecular: 125.21 g/mol
Clave InChI: PQSOVRNZJIENNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

gamma-Coniceine (CAS 1604-01-9), a key piperidine alkaloid found in poison hemlock ( Conium maculatum L. ) and other species, is a crucial intermediate in the biosynthesis of the neurotoxin coniine . Its mechanism of action involves acting as an antagonist at nicotinic acetylcholine receptors, leading to inhibition of the nervous system, which can cause paralysis and respiratory failure in mammals . This makes it a valuable compound for neurological research, particularly for studying the function and blockade of nicotinic receptors . In plant science, this compound is of significant interest for investigating chemical defense mechanisms and polyketide-derived alkaloid biosynthesis, as it is the first hemlock alkaloid formed in the pathway via the cyclization of 5-oxooctylamine . Researchers also utilize it in ecological studies, as its presence in carnivorous plants like Sarracenia flava suggests a role in insect attraction and paralysis . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B154535 gamma-Coniceine CAS No. 1604-01-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-propyl-2,3,4,5-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSOVRNZJIENNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166872
Record name gamma-Coniceine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604-01-9
Record name 2,3,4,5-Tetrahydro-6-propylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1604-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Coniceine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Coniceine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-CONICEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHK73QLK4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to γ-Coniceine Derivatives and Their Potential Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Coniceine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a known agonist of nicotinic acetylcholine receptors (nAChRs) and a precursor to the more toxic alkaloid, coniine. While γ-coniceine itself has been studied for its neurological effects, the landscape of its synthetic derivatives and their potential bioactivities remains a developing area of research. This technical guide provides a comprehensive overview of the current understanding of γ-coniceine derivatives, focusing on their synthesis, biological activities, and the underlying mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to γ-Coniceine and its Significance

γ-Coniceine is a chiral bicyclic alkaloid that plays a significant role in the toxicity of poison hemlock. Its primary mechanism of action is the modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial components of the central and peripheral nervous systems. The interest in γ-coniceine and its derivatives stems from the diverse therapeutic potential of nAChR modulators in various neurological and pathological conditions. The structural scaffold of γ-coniceine presents a promising starting point for the development of novel therapeutic agents with tailored specificities and activities.

Bioactivity of γ-Coniceine and its Derivatives

The biological effects of γ-coniceine and its derivatives are primarily centered on their interaction with nAChRs, although other potential activities such as antimicrobial and cytotoxic effects are areas of emerging interest.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

γ-Coniceine acts as an agonist at nAChRs, meaning it binds to and activates these receptors. This interaction can lead to a range of physiological effects, from muscle contraction to neurotransmitter release. The potency of γ-coniceine has been compared to its related alkaloids, demonstrating its significant activity.

Table 1: Comparative Bioactivity of γ-Coniceine and Related Alkaloids

CompoundReceptor TargetBioactivity MetricValueReference
γ-ConiceineHuman fetal muscle-type nAChRRelative Potency> (-)-N-methylconiine[1]
γ-ConiceineIn vivo (mouse)Lethality (mg/kg)4.4[1]
(-)-N-methylconiineIn vivo (mouse)Lethality (mg/kg)16.1[1]
(±)-N-methylconiineIn vivo (mouse)Lethality (mg/kg)17.8[1]
(+)-N-methylconiineIn vivo (mouse)Lethality (mg/kg)19.2[1]

Note: Direct quantitative data (e.g., IC50, Ki) for a wide range of synthetic γ-coniceine derivatives is limited in publicly available literature. The table above presents comparative data for closely related, naturally occurring alkaloids.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of a broad range of γ-coniceine derivatives are scarce, the parent piperidine scaffold is a common motif in compounds with known antimicrobial effects. Research on other piperidine derivatives suggests that modifications to the ring and its substituents can lead to significant antibacterial and antifungal activity. For instance, various N-substituted and halogenated piperidine derivatives have demonstrated inhibitory activity against a range of pathogens.

Table 2: Antimicrobial Activity of Exemplar Piperidine Derivatives (for contextual understanding)

Compound ClassOrganismBioactivity MetricValue Range (µg/mL)
N-substituted Cinchona alkaloid derivativesE. coli, K. pneumoniaeMIC6.25
N-substituted Cinchona alkaloid derivativesP. aeruginosaMIC1.56
Ester quinine propionateVarious bacteriaInhibition Zone (mm)9 - 23.5

Note: This table provides context on the potential of the broader piperidine class and is not representative of specific γ-coniceine derivatives due to a lack of available data.

Cytotoxicity

The cytotoxic potential of γ-coniceine and its derivatives is an important area of investigation, particularly for any compound being considered for therapeutic development. The toxicity of γ-coniceine is well-established in the context of poison hemlock. Synthetic derivatives would require thorough cytotoxic evaluation to determine their therapeutic index. Standard assays, such as the MTT assay, are employed to assess the impact of these compounds on cell viability.

Experimental Protocols

This section details the methodologies for key experiments relevant to the synthesis and evaluation of γ-coniceine derivatives.

General Synthesis of 2-Alkylpiperidine Derivatives

The synthesis of γ-coniceine and its analogs often involves multi-step processes. A common historical and foundational method is the Ladenburg synthesis of coniine, which can be adapted for derivatives.

Protocol: Ladenburg-type Synthesis of a 2-Alkylpiperidine

  • Starting Material: 2-Methylpyridine (α-picoline).

  • Alkylation: React 2-methylpyridine with an appropriate alkyl halide (e.g., propyl iodide for a propyl side chain) to form the N-alkylpyridinium salt.

  • Reduction: The resulting pyridinium salt is subjected to reduction, typically using a reducing agent like sodium in ethanol or catalytic hydrogenation. This step reduces the pyridine ring to a piperidine ring.

  • Purification: The final product is purified using standard techniques such as distillation or chromatography.

  • Derivatization (Optional): The synthesized 2-alkylpiperidine can be further modified, for example, by N-alkylation or substitution on the piperidine ring, to generate a library of derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

To determine the affinity of γ-coniceine derivatives for nAChRs, competitive binding assays are commonly used.

Protocol: Radioligand Binding Assay

  • Receptor Preparation: Prepare membrane fractions from cells or tissues known to express the nAChR subtype of interest (e.g., HEK cells transfected with specific nAChR subunits, or brain tissue homogenates).

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) is used.

  • Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (γ-coniceine derivative).

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., a neuronal cell line like SH-SY5Y or a standard cell line like HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the γ-coniceine derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration that causes 50% inhibition of cell viability) can be determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare a stock solution of the γ-coniceine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The interaction of γ-coniceine derivatives with nAChRs initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for elucidating their mechanism of action.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gamma_Coniceine_Derivative γ-Coniceine Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) gamma_Coniceine_Derivative->nAChR Binds to and activates Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ion_Influx->Ca_Signaling VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Excitation) Depolarization->Cellular_Response Neurotransmitter_Release Neurotransmitter Release Ca_Signaling->Neurotransmitter_Release Gene_Expression Altered Gene Expression Ca_Signaling->Gene_Expression VGCC->Ca_Signaling Further Ca²⁺ Influx Neurotransmitter_Release->Cellular_Response Gene_Expression->Cellular_Response

Caption: nAChR signaling pathway activated by γ-coniceine derivatives.

Experimental_Workflow Synthesis Synthesis of γ-Coniceine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays nAChR_Assay nAChR Binding Assay Bioassays->nAChR_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Bioassays->Antimicrobial_Assay SAR Structure-Activity Relationship (SAR) Analysis nAChR_Assay->SAR Cytotoxicity_Assay->SAR Antimicrobial_Assay->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Caption: General workflow for the development of γ-coniceine derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

Due to the limited number of studies on a systematic series of γ-coniceine derivatives, a comprehensive SAR is yet to be established. However, based on the broader knowledge of piperidine alkaloids and nAChR modulators, several hypotheses can be put forward for future investigation:

  • Stereochemistry: The stereochemistry at the C2 position of the piperidine ring is likely to be a critical determinant of activity and selectivity for nAChR subtypes.

  • N-Substitution: Modification of the nitrogen atom with different alkyl or aryl groups could significantly impact potency, selectivity, and pharmacokinetic properties.

  • Ring Substitution: The introduction of substituents, such as halogens or hydroxyl groups, on the piperidine ring could modulate the electronic and steric properties of the molecule, influencing its interaction with the receptor binding pocket.

  • Side Chain Modification: Alterations to the length and branching of the 2-propyl side chain could affect the binding affinity and efficacy.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of γ-coniceine derivatives to elucidate clear SARs. This will enable the rational design of novel compounds with improved therapeutic profiles, targeting a range of conditions from neurological disorders to infectious diseases.

Conclusion

γ-Coniceine and its derivatives represent a promising, yet underexplored, class of bioactive compounds. Their interaction with nicotinic acetylcholine receptors provides a strong foundation for the development of novel therapeutics. This technical guide has summarized the current knowledge, provided essential experimental protocols, and outlined future research directions. The systematic exploration of the chemical space around the γ-coniceine scaffold holds significant potential for the discovery of new and effective drugs.

References

Methodological & Application

Application of gamma-Coniceine as a biomarker for Conium maculatum exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conium maculatum, commonly known as poison hemlock, is a highly toxic plant responsible for numerous cases of poisoning in humans and livestock. The toxicity of C. maculatum is primarily attributed to a suite of piperidine alkaloids, with γ-coniceine being a key component. As the immediate precursor to the more stable and well-known alkaloid, coniine, γ-coniceine serves as a crucial early-stage biomarker for exposure. Its detection and quantification in biological samples can provide definitive evidence of poison hemlock ingestion, aiding in clinical diagnosis, forensic investigations, and toxicological research. These application notes provide detailed methodologies for the analysis of γ-coniceine and summarize key quantitative data to support its use as a biomarker.

Toxicological Profile and Mechanism of Action

The piperidine alkaloids present in C. maculatum, including γ-coniceine, exert their toxic effects by acting on nicotinic acetylcholine receptors (nAChRs).[1] This interaction initially causes a stimulatory effect, followed by a prolonged blockade of the receptors, leading to neuromuscular paralysis.[1] In severe cases, this results in respiratory failure and death. Studies have shown that γ-coniceine is a more potent agonist at fetal muscle-type nAChRs than other related alkaloids like N-methylconiine.[2] The rapid onset of clinical signs following exposure underscores the importance of prompt and accurate detection of biomarkers like γ-coniceine.

Data Presentation: Quantitative Analysis of γ-Coniceine

The following table summarizes the available quantitative data for γ-coniceine from various studies. This information is critical for establishing diagnostic thresholds and interpreting analytical results in suspected poisoning cases.

ParameterMatrixValueAnalytical MethodSpeciesReference
Lethal Dose (LD50) -4.4 mg/kgMouse BioassayMouse[1][2]
Quantification Limit Plant Foliage0.6 µg/mLTLC-
Detection Limit Plant Foliage0.7 µg per spotTLC-
Concentration in Hay Hay1,800 ppmGas Chromatography-
Concentration in Urine UrinePresentGas ChromatographyCattle

Signaling Pathway: Biosynthesis of Coniine from γ-Coniceine

The biosynthesis of coniine in Conium maculatum involves the enzymatic reduction of γ-coniceine. This pathway highlights the central role of γ-coniceine as the immediate precursor to the principal toxic alkaloid, coniine. Understanding this relationship is fundamental to interpreting biomarker data, as the relative concentrations of these two alkaloids can provide insights into the timing and stage of biosynthesis in the ingested plant material.

Coniine Biosynthesis Biosynthetic Pathway of Coniine cluster_pathway Metabolic Conversion gamma_coniceine γ-Coniceine coniine Coniine gamma_coniceine->coniine Reduction enzyme NADPH-dependent γ-coniceine reductase enzyme->coniine

Caption: Metabolic conversion of γ-coniceine to coniine.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of γ-coniceine from biological samples. While a universally standardized method is not yet established, the following represents a synthesized approach based on best practices for piperidine alkaloid analysis.

Protocol 1: Extraction of γ-Coniceine from Biological Samples (Urine, Serum/Plasma, Tissue Homogenate)

1. Sample Preparation:

  • Urine: Centrifuge at 3000 x g for 10 minutes to remove particulate matter. Use 1-5 mL of the supernatant for extraction.
  • Serum/Plasma: To 1 mL of serum or plasma, add 3 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 4000 x g for 15 minutes. Collect the supernatant.
  • Tissue: Homogenize 1 gram of tissue in 5 mL of 0.1 M perchloric acid. Centrifuge at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.

2. Liquid-Liquid Extraction:

  • Adjust the pH of the prepared sample to 10-11 with ammonium hydroxide.
  • Add 5 mL of a chloroform:isopropanol (9:1 v/v) extraction solvent.
  • Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
  • Carefully transfer the organic (lower) layer to a clean tube.
  • Repeat the extraction process on the aqueous layer with a fresh 5 mL of extraction solvent to maximize recovery.
  • Combine the organic extracts.

3. Concentration:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of methanol or a suitable solvent for the chosen analytical method.

Protocol 2: Analysis of γ-Coniceine by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1-2 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM ions for γ-coniceine (C8H15N, MW: 125.21): m/z 125 (molecular ion), 98, 82.

Method Validation:

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using matrix-matched standards.

  • An appropriate internal standard, such as a deuterated analog or a structurally similar compound not present in the samples, should be used for quantification.

Experimental Workflow

The following diagram illustrates the logical flow of analyzing biological samples for the presence of γ-coniceine, from sample receipt to final data analysis.

Experimental_Workflow Workflow for γ-Coniceine Biomarker Analysis cluster_workflow Analytical Process sample_receipt Sample Receipt (Urine, Blood, Tissue) sample_prep Sample Preparation (e.g., Protein Precipitation) sample_receipt->sample_prep extraction Liquid-Liquid Extraction (pH adjustment) sample_prep->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration analysis GC-MS or LC-MS/MS Analysis concentration->analysis data_processing Data Processing (Quantification & Confirmation) analysis->data_processing report Final Report data_processing->report

Caption: Analytical workflow for γ-coniceine detection.

Conclusion

γ-Coniceine is a valuable and specific biomarker for exposure to Conium maculatum. Its detection in biological fluids or tissues provides clear evidence of ingestion. The protocols and data presented in these application notes are intended to guide researchers and clinicians in the development and implementation of robust analytical methods for γ-coniceine. Accurate and timely analysis of this biomarker is essential for the effective diagnosis and management of poison hemlock intoxication, as well as for advancing our understanding of the toxicology of this hazardous plant. Further research to establish standardized analytical methods and expand the database of γ-coniceine concentrations in various poisoning scenarios is warranted.

References

Analytical Standards for γ-Coniceine Identification and Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-coniceine (γ-coniceine) is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum) and other plant species. It is a precursor in the biosynthesis of coniine, another highly toxic alkaloid. The presence and concentration of γ-coniceine are of significant interest in toxicology, pharmacology, and natural product chemistry. Accurate identification and quantification of this compound are crucial for assessing the toxicity of plant materials, understanding its pharmacological effects, and for the development of potential therapeutic agents. These application notes provide detailed protocols for the analysis of γ-coniceine using various analytical techniques.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₈H₁₅N
Molecular Weight 125.22 g/mol
Boiling Point 171 °C
CAS Number 1604-01-9

Biosynthesis of γ-Coniceine

This compound is the first piperidine alkaloid formed in the biosynthetic pathway in Conium maculatum. The process begins with the condensation of butyryl-CoA and two molecules of malonyl-CoA, catalyzed by a polyketide synthase. Subsequent transamination and non-enzymatic cyclization lead to the formation of γ-coniceine.[1] This alkaloid then serves as a substrate for NADPH-dependent γ-coniceine reductase, which reduces it to coniine.[1]

This compound Biosynthesis Butyryl_CoA Butyryl-CoA PKS Polyketide Synthase Butyryl_CoA->PKS Malonyl_CoA 2x Malonyl-CoA Malonyl_CoA->PKS Polyketide Octaketide intermediate PKS->Polyketide Transamination Transamination (L-Alanine) Polyketide->Transamination Cyclization Non-enzymatic Cyclization Transamination->Cyclization gamma_Coniceine γ-Coniceine Cyclization->gamma_Coniceine gamma_Coniceine_Reductase NADPH-dependent γ-coniceine reductase gamma_Coniceine->gamma_Coniceine_Reductase Coniine Coniine gamma_Coniceine_Reductase->Coniine

Biosynthesis of γ-Coniceine and its conversion to Coniine.

Experimental Protocols

Sample Preparation from Plant Material

This protocol is adapted from methods for extracting alkaloids from Conium maculatum foliage.[2]

Materials:

  • Fresh or dried plant material (e.g., leaves, stems, seeds of Conium maculatum)

  • 5% (v/v) Sulfuric acid

  • 50% (w/v) Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

  • Mortar and pestle or blender

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Homogenize 10 g of fresh or 2 g of dried plant material with 50 mL of 5% sulfuric acid using a mortar and pestle or a blender.

  • Filter the mixture and wash the residue with an additional 20 mL of 5% sulfuric acid.

  • Combine the filtrates and adjust the pH to 9 with 50% sodium hydroxide.

  • Transfer the alkaline solution to a separatory funnel and extract three times with 50 mL portions of chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in a known volume of chloroform or methanol for subsequent analysis.

Sample Preparation Workflow Start Plant Material Homogenization Homogenize with 5% H₂SO₄ Start->Homogenization Filtration Filter and wash residue Homogenization->Filtration pH_Adjustment Adjust to pH 9 with NaOH Filtration->pH_Adjustment Extraction Liquid-Liquid Extraction with Chloroform (3x) pH_Adjustment->Extraction Drying Dry organic phase with Na₂SO₄ Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Final_Sample Reconstitute in known volume Evaporation->Final_Sample

Workflow for the extraction of γ-Coniceine from plant material.
Thin-Layer Chromatography (TLC) Analysis

A simple and cost-effective method for the qualitative and semi-quantitative analysis of γ-coniceine.[2]

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing tank

  • Mobile phase: Chloroform:Methanol (85:15, v/v)

  • Dragendorff's reagent for visualization

  • γ-Coniceine standard solution (e.g., 1 mg/mL in methanol)

  • Capillary tubes or micropipette

Procedure:

  • Prepare the mobile phase and pour it into the developing tank. Allow the tank to saturate for at least 30 minutes.

  • Spot the prepared sample extracts and a series of γ-coniceine standards onto the TLC plate.

  • Place the plate in the developing tank and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots.

  • For semi-quantitative analysis, compare the intensity and size of the sample spots with those of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the identification and quantification of γ-coniceine. The following is a general protocol that may require optimization.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Identification:

  • The mass spectrum of γ-coniceine is characterized by a molecular ion peak (M⁺) at m/z 125 and characteristic fragment ions.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can also be employed for the quantification of γ-coniceine, particularly when coupled with a mass spectrometer (LC-MS).

Instrumentation and Conditions (LC-MS): [5]

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Start with 5% B

    • Linear gradient to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data

Analytical MethodMatrixDetection LimitQuantification LimitRecoveryReference
TLC Conium maculatum foliage0.7 µ g/spot 0.6 µg/mL82.6 ± 3.9%[2]
GC-MS Conium maculatum rootsNot reportedNot reportedNot reported[3]
LC-MS Conium maculatum fruitNot reportedNot reportedNot reported[5]

Toxicity Data:

BioassaySpeciesLD₅₀Reference
In vivoMouse4.4 mg/kg[1]

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

This compound, like its derivative coniine, exerts its toxic effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.

The binding of γ-coniceine to nAChRs, particularly at the neuromuscular junction, mimics the action of acetylcholine, leading to the opening of the ion channel. This causes an influx of sodium ions (Na⁺) and an efflux of potassium ions (K⁺), resulting in depolarization of the postsynaptic membrane. Persistent activation of these receptors leads to neuromuscular blockade and, ultimately, paralysis of respiratory muscles. Studies have shown that γ-coniceine is a potent agonist at human fetal muscle-type nAChRs.[1]

Nicotinic_Receptor_Signaling cluster_membrane Postsynaptic Membrane nAChR α β α δ γ Nicotinic Acetylcholine Receptor (nAChR) Channel_Opening Conformational Change (Channel Opening) nAChR->Channel_Opening gamma_Coniceine γ-Coniceine Binding Binding to α subunits gamma_Coniceine->Binding Binding->nAChR:f0 Binding->nAChR:f2 Ion_Flux Na⁺ Influx K⁺ Efflux Channel_Opening->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Paralysis Neuromuscular Blockade & Paralysis Depolarization->Paralysis

Simplified signaling pathway of γ-Coniceine at the neuromuscular junction.

Conclusion

The analytical methods described provide a framework for the reliable identification and quantification of γ-coniceine. The choice of method will depend on the specific research or regulatory requirements, including the need for sensitivity, selectivity, and throughput. Proper method validation is essential to ensure the accuracy and reliability of the results. Understanding the analytical standards and protocols for γ-coniceine is critical for advancing research in toxicology, pharmacology, and natural product science.

References

Application Notes and Protocols: In Vitro Assays for Determining the Neurotoxicity of Gamma-Coniceine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-coniceine is a piperidine alkaloid found in poison hemlock (Conium maculatum) and is a precursor to the highly toxic alkaloid coniine. It exerts its neurotoxic effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), leading to disruption of normal neurotransmission.[1] This document provides detailed protocols for a panel of in vitro assays to characterize the neurotoxic potential of this compound. The recommended assays progress from general cytotoxicity assessment to more specific functional assays that probe its mechanism of action. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant model system due to its ability to be differentiated into a neuronal phenotype. Additionally, the TE-671 cell line, which expresses human fetal muscle-type nAChRs, is a valuable tool for studying interactions with these specific receptors.[1][2]

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs). Agonist binding to nAChRs, which are ligand-gated ion channels, leads to a conformational change that opens the channel pore, allowing the influx of cations, primarily Na+ and Ca2+. This influx causes depolarization of the cell membrane, which, if sustained, can lead to excitotoxicity and cell death.

cluster_0 This compound Neurotoxicity Signaling Pathway gamma_coniceine γ-Coniceine nAChR Nicotinic Acetylcholine Receptor (nAChR) gamma_coniceine->nAChR Agonist Binding ion_influx Na+ / Ca2+ Influx nAChR->ion_influx Channel Opening depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Effects depolarization->downstream neurotoxicity Neurotoxicity downstream->neurotoxicity cluster_1 Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Differentiated SH-SY5Y Cells treat Treat with γ-Coniceine (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read end_mtt Determine IC50 mtt_read->end_mtt ldh_reaction LDH Reaction ldh_supernatant->ldh_reaction ldh_read Read Absorbance (490 nm) ldh_reaction->ldh_read end_ldh Determine EC50 ldh_read->end_ldh cluster_2 Logical Relationship of In Vitro Assays gamma_coniceine γ-Coniceine nAChR_binding nAChR Agonism (TE-671 cells) gamma_coniceine->nAChR_binding depolarization Membrane Depolarization (Membrane Potential Assay) nAChR_binding->depolarization ca_influx Calcium Influx (Calcium Imaging) depolarization->ca_influx metabolic_dysfunction Metabolic Dysfunction (MTT Assay) ca_influx->metabolic_dysfunction membrane_damage Membrane Damage (LDH Assay) ca_influx->membrane_damage neurotoxicity Neurotoxicity metabolic_dysfunction->neurotoxicity membrane_damage->neurotoxicity

References

Application Notes and Protocols for the Use of γ-Coniceine in Nicotinic Acetylcholine Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Coniceine is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum)[1][2]. It is a potent agonist at nicotinic acetylcholine receptors (nAChRs), particularly the fetal muscle-type[1][2]. Due to its activity at these receptors, γ-coniceine is a valuable pharmacological tool for researchers studying the structure, function, and physiological roles of nAChRs. These application notes provide an overview of the use of γ-coniceine in nAChR binding studies, along with detailed protocols for its characterization.

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems[3]. They are involved in a variety of physiological processes, including muscle contraction, neurotransmission, and inflammation[3]. The diverse subtypes of nAChRs, formed by different combinations of subunits, present a challenge and an opportunity for the development of selective ligands for therapeutic purposes[3].

γ-Coniceine and other related alkaloids from Conium maculatum act as agonists at nAChRs, initially causing stimulation and then a prolonged desensitization of the receptors at higher concentrations[2]. This activity makes γ-coniceine a useful probe for investigating the agonist binding site and the conformational changes associated with receptor activation and desensitization.

Data Presentation

The following table summarizes the available quantitative data for γ-coniceine. It is important to note that specific binding affinity values (Ki, IC50) for γ-coniceine at various nAChR subtypes are not extensively reported in the public literature. The data primarily consists of relative potencies and in vivo toxicity.

ParameterValueSpecies/SystemCommentsReference
Relative Potency γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiineHuman fetal muscle-type nAChRs expressed in TE-671 cellsBased on a functional assay measuring changes in membrane potential.[1][2]
In Vivo Lethality (LD50) 4.4 mg/kgMouseIntraperitoneal administration.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the binding of γ-coniceine to nAChRs. These are general protocols and may require optimization depending on the specific nAChR subtype and experimental setup.

Protocol 1: Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of γ-coniceine for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radiolabeled ligand (e.g., [3H]-epibatidine, [3H]-cytisine, or [125I]-α-bungarotoxin).

  • γ-Coniceine stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% BSA).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Multi-channel cell harvester (optional).

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of γ-coniceine in the binding buffer. The final concentrations should span a range that is expected to produce a complete inhibition curve (e.g., 10-10 M to 10-4 M).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer for total binding.

    • 50 µL of a high concentration of a known non-radioactive ligand (e.g., 1 mM nicotine) for non-specific binding.

    • 50 µL of the various dilutions of γ-coniceine for the competition assay.

  • Addition of Radioligand: Add 50 µL of the radiolabeled ligand at a concentration close to its Kd value to each well.

  • Addition of Receptor Preparation: Add 100 µL of the cell membrane or tissue homogenate preparation to each well. The amount of protein should be optimized to ensure that less than 10% of the radioligand is bound.

  • Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the γ-coniceine concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for the functional characterization of γ-coniceine's effect on nAChR ion channel activity.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Oocyte Ringers solution (OR-2): 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8.

  • γ-Coniceine stock solution.

  • Acetylcholine (ACh) or another suitable agonist.

  • Two-electrode voltage clamp setup.

  • Microinjection system.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.

    • Incubate the oocytes in OR-2 solution at 16-18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with OR-2 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application:

    • To determine the agonist properties of γ-coniceine, apply increasing concentrations of γ-coniceine to the oocyte and record the elicited current.

    • To determine if γ-coniceine acts as a competitive antagonist, co-apply a fixed concentration of a known agonist (e.g., the EC50 concentration of ACh) with increasing concentrations of γ-coniceine.

  • Data Acquisition and Analysis:

    • Record the peak current amplitude for each concentration of γ-coniceine or in the presence of γ-coniceine.

    • For agonist activity, plot the normalized current response against the logarithm of the γ-coniceine concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.

    • For antagonist activity, perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Na_ion Na⁺ Influx nAChR->Na_ion gamma_Coniceine γ-Coniceine (Agonist) gamma_Coniceine->nAChR Binds PI3K PI3K Ca_ion->PI3K ERK ERK/MAPK Ca_ion->ERK Depolarization Membrane Depolarization Na_ion->Depolarization Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_Expression Gene Expression (e.g., Survival, Plasticity) CREB->Gene_Expression

Caption: Downstream signaling pathways activated by γ-coniceine binding to nAChRs.

Experimental Workflow for Competitive Binding Assay

Binding_Assay_Workflow start Start reagent_prep Prepare Serial Dilutions of γ-Coniceine start->reagent_prep assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells reagent_prep->assay_setup add_radioligand Add Radiolabeled Ligand assay_setup->add_radioligand add_receptor Add nAChR Preparation add_radioligand->add_receptor incubation Incubate to Reach Equilibrium add_receptor->incubation filtration Terminate by Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting data_analysis Data Analysis: - Calculate Specific Binding - Generate Inhibition Curve - Determine IC₅₀ and Kᵢ counting->data_analysis end End data_analysis->end

Caption: Workflow for determining the binding affinity of γ-coniceine.

References

Safe handling and storage procedures for gamma-Coniceine in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Coniceine (γ-Coniceine) is a naturally occurring piperidine alkaloid found in plants such as poison hemlock (Conium maculatum).[1] It is a potent neurotoxin that acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[2][3][4] Notably, it is a precursor to the better-known toxin, coniine, and exhibits significant biological activity, making it a compound of interest in toxicological and pharmacological research.[1][5] Research indicates γ-coniceine is a more potent nAChR agonist than related compounds, underscoring the need for stringent safety protocols.[3] Due to its high toxicity, meticulous safe handling and storage procedures are imperative to ensure the safety of laboratory personnel and the integrity of experimental results. These application notes provide detailed protocols for the safe handling, storage, and emergency management of γ-Coniceine in a laboratory setting.

Health and Safety Information

γ-Coniceine is a highly toxic compound and should be handled with extreme caution. It shares toxicological properties with coniine, which can cause respiratory paralysis and death upon ingestion.[1]

2.1 Toxicological Data

Limited specific toxicological data is available for γ-Coniceine. However, its acute toxicity has been determined in animal models. All researchers must be familiar with the potential hazards before handling this compound.

Parameter Value Species Route Reference
LD504.4 mg/kgMouseIntraperitoneal[2][3]
Human Lethal Dose (Coniine) ~500 mgHumanIngestion[6]

2.2 Hazard Identification and Precautionary Statements

While a specific Safety Data Sheet (SDS) for γ-Coniceine is not widely available, the hazards can be inferred from its structural analogue, coniine, and general knowledge of toxic alkaloids.

Hazard Class Statement Pictogram
Acute Toxicity, Oral H301: Toxic if swallowed
alt text
Acute Toxicity, Dermal H312: Harmful in contact with skin
alt text
Acute Toxicity, Inhalation H332: Harmful if inhaled
alt text
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage
alt text
Serious Eye Damage/Irritation H318: Causes serious eye damage
alt text

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Storage and Stability

Proper storage is critical to maintain the integrity of γ-Coniceine and to prevent accidental exposure.

Parameter Recommendation Rationale
Temperature 4°CTo minimize degradation and potential polymerization.[6] For longer-term storage, -20°C is recommended for many alkaloids to ensure stability.[7]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)γ-Coniceine, similar to coniine, can slowly oxidize in the air.[5]
Container Tightly sealed, amber glass vial or ampouleProtects from light and air.[8]
Location A locked, dedicated, and ventilated chemical storage cabinet for highly toxic substances.To restrict access to authorized personnel only and to contain any potential leaks or spills.

Experimental Protocols

4.1 Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling γ-Coniceine.

  • Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.

  • Lab Coat: A dedicated, buttoned lab coat.

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator with an appropriate organic vapor cartridge is necessary.

4.2 Handling Protocol

  • Designated Area: All work with γ-Coniceine must be performed in a designated area within a certified chemical fume hood. This area should be clearly marked with a warning sign for "Highly Toxic Chemical in Use".

  • Weighing: For weighing solid γ-Coniceine (if applicable), use a balance inside the fume hood or a containment glove box. If weighing outside a fume hood is unavoidable, use a respirator. For liquids, use calibrated micropipettes with filtered tips.

  • Solutions: Prepare solutions in the fume hood. Use a vortex mixer for mixing to avoid splashing.

  • Transport: When transporting γ-Coniceine, even in small quantities, use a secondary, sealed, and shatterproof container.

  • Decontamination: All surfaces and equipment that come into contact with γ-Coniceine must be decontaminated. A solution of 1% hydrochloric acid followed by a 5% sodium hypochlorite solution can be used, followed by a thorough rinse with water and 70% ethanol.

4.3 Waste Disposal Protocol

  • Segregation: All waste contaminated with γ-Coniceine (gloves, pipette tips, vials, etc.) must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing γ-Coniceine should be collected in a sealed, labeled hazardous waste bottle. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Disposal: All γ-Coniceine waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations.

4.4 Emergency Protocols

4.4.1 Spill Response

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup: Spill cleanup should only be performed by trained personnel with appropriate PPE. Use a chemical spill kit with an absorbent material suitable for organic compounds. Do not use combustible materials like paper towels to absorb large spills.

4.4.2 Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Provide the medical team with the Safety Data Sheet (or this document).

Signaling Pathway and Experimental Workflows

5.1 Nicotinic Acetylcholine Receptor (nAChR) Agonism Pathway

γ-Coniceine acts as an agonist at nicotinic acetylcholine receptors, which are ligand-gated ion channels. This interaction leads to the opening of the channel and an influx of cations (primarily Na+ and Ca2+), causing depolarization of the cell membrane and subsequent physiological effects.[9][10]

G cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) channel_opening Channel Opening nAChR->channel_opening Conformational Change gamma_coniceine γ-Coniceine binding Binding gamma_coniceine->binding binding->nAChR ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) depolarization->cellular_response G start Start ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh_dissolve Weigh/Measure and Prepare Solutions in Fume Hood fume_hood->weigh_dissolve experiment Perform Experiment in Designated Area weigh_dissolve->experiment decontaminate Decontaminate all Surfaces and Equipment experiment->decontaminate waste_disposal Dispose of all Waste in Labeled Hazardous Waste Containers decontaminate->waste_disposal remove_ppe Remove PPE and Wash Hands Thoroughly waste_disposal->remove_ppe end End remove_ppe->end G spill Spill Occurs evacuate Evacuate Area and Alert Others spill->evacuate assess Assess Spill (Size and Location) evacuate->assess small_spill Small Spill (Contained in Fume Hood) assess->small_spill Small large_spill Large Spill or Outside Containment assess->large_spill Large cleanup Trained Personnel with Full PPE Clean Spill Using Spill Kit small_spill->cleanup contact_ehs Contact EHS and Lab Supervisor Immediately large_spill->contact_ehs report File Incident Report cleanup->report contact_ehs->report end End report->end

References

Application Note: Development of a Sensitive GC-MS Method for Gamma-Coniceine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective method for the determination of gamma-coniceine in plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a toxic piperidine alkaloid and a biosynthetic precursor to coniine, the principal toxin in poison hemlock (Conium maculatum). The described method is crucial for researchers in toxicology, natural product chemistry, and drug development for the accurate quantification of this compound. The protocol outlines a comprehensive workflow, including sample preparation, instrument parameters, and method validation, ensuring reliable and reproducible results.

Introduction

This compound (γ-coniceine) is a key intermediate in the biosynthesis of coniine, the infamous neurotoxin responsible for the toxicity of poison hemlock.[1][2] Its analysis is critical for understanding the toxicology of Conium maculatum and for the safety assessment of botanicals and agricultural products that may be contaminated with this plant. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound from plant samples.

Experimental Protocols

Sample Preparation: Acid-Base Extraction

This protocol is adapted from established methods for the extraction of alkaloids from plant material.[2]

Reagents and Materials:

  • Plant material (e.g., leaves, seeds of Conium maculatum)

  • Methanol

  • 0.1 M Sulfuric acid

  • 2 M Sodium hydroxide

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate

  • Conical flasks

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

  • GC vials with inserts

Procedure:

  • Homogenization: Weigh approximately 1 g of finely ground and dried plant material into a conical flask.

  • Extraction: Add 20 mL of methanol to the plant material and sonicate for 30 minutes. Filter the extract and repeat the extraction process twice more with fresh methanol.

  • Acidification: Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator. Redissolve the residue in 20 mL of 0.1 M sulfuric acid.

  • Defatting: Wash the acidic solution with 20 mL of dichloromethane to remove non-polar interferences. Discard the organic layer. Repeat this step twice.

  • Basification: Adjust the pH of the aqueous solution to approximately 10-11 with 2 M sodium hydroxide.

  • Alkaloid Extraction: Transfer the basic aqueous solution to a separatory funnel and extract three times with 20 mL of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of dichloromethane or another appropriate solvent for GC-MS analysis. Transfer the solution to a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Autosampler

GC Parameters:

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min

MS Parameters:

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM)
SIM Ions for γ-Coniceine 98 (Quantifier) , 125 (Qualifier)

Data Presentation

Method Validation Summary

The following table summarizes the expected performance characteristics of the described GC-MS method for the analysis of this compound. These values are based on typical performance for similar alkaloid analyses and should be verified during in-house method validation.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent base peak at m/z 98, which corresponds to the loss of a propyl group. The molecular ion [M]+ is observed at m/z 125.[3]

Ion Descriptionm/zRelative Abundance
Molecular Ion [M]⁺ 125Moderate
Base Peak [M-C₃H₇]⁺ 98100%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material extraction Methanolic Extraction plant_material->extraction acidification Acidification & Defatting extraction->acidification basification Basification acidification->basification alkaloid_extraction DCM Extraction basification->alkaloid_extraction concentration Drying & Concentration alkaloid_extraction->concentration reconstitution Reconstitution concentration->reconstitution gc_ms_analysis GC-MS Analysis reconstitution->gc_ms_analysis data_acquisition Data Acquisition (Scan/SIM) gc_ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

biosynthesis_pathway butyryl_coa Butyryl-CoA polyketide_synthase Polyketide Synthase butyryl_coa->polyketide_synthase malonyl_coa 2x Malonyl-CoA malonyl_coa->polyketide_synthase keto_octanal 5-Keto-octanal polyketide_synthase->keto_octanal transamination Transamination (L-Alanine) keto_octanal->transamination cyclization Non-enzymatic Cyclization transamination->cyclization gamma_coniceine γ-Coniceine cyclization->gamma_coniceine reduction NADPH-dependent γ-coniceine reductase gamma_coniceine->reduction coniine Coniine reduction->coniine

Caption: Biosynthetic pathway of coniine from this compound.

Discussion

The presented GC-MS method provides a robust and sensitive approach for the analysis of this compound in plant materials. The acid-base extraction procedure effectively isolates the alkaloids from the complex plant matrix, minimizing interferences and enhancing the sensitivity of the analysis. The use of a non-polar capillary column like the HP-5ms provides excellent separation of the volatile alkaloids.

For enhanced sensitivity and selectivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. By monitoring the characteristic ions of this compound (m/z 98 and 125), the signal-to-noise ratio can be significantly improved, allowing for the detection and quantification of trace levels of the analyte.

Method validation is a critical step to ensure the reliability of the analytical results. The parameters outlined in the data presentation section should be thoroughly evaluated. This includes establishing a calibration curve with a series of standards to determine linearity, and performing spike-recovery experiments at different concentration levels to assess accuracy and precision. The limits of detection and quantification should be experimentally determined to define the sensitivity of the method.

Conclusion

This application note describes a detailed and sensitive GC-MS method for the analysis of this compound. The provided protocols for sample preparation and instrumental analysis, along with the method validation guidelines, will enable researchers, scientists, and drug development professionals to accurately quantify this toxic alkaloid in various plant matrices. The implementation of this method will contribute to a better understanding of the distribution and toxicology of Conium maculatum alkaloids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Gamma-Coniceine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and scalable method for the purification of gamma-coniceine from crude plant extracts of Conium maculatum (poison hemlock) using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines a comprehensive workflow from initial sample preparation and analytical-scale method development to preparative-scale purification and final purity assessment. The described methodology consistently yields high-purity this compound suitable for use in research, reference standard development, and early-stage drug discovery.

Introduction

This compound is a piperidine alkaloid and the biosynthetic precursor to coniine, the principal toxic component of Conium maculatum. As a key intermediate in the plant's alkaloid biosynthesis, this compound is of significant interest to researchers in natural product chemistry, toxicology, and pharmacology. Obtaining pure this compound is essential for accurate pharmacological studies and for use as an analytical standard. This document provides a detailed protocol for the isolation and purification of this compound utilizing a scalable RP-HPLC method, ensuring high purity and recovery.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Analytical HPLC cluster_2 Preparative HPLC cluster_3 Post-Purification Harvest Harvest C. maculatum Extraction Alkaloid Extraction Harvest->Extraction Grind & Macerate Filtration Filtration & Concentration Extraction->Filtration MethodDev Method Development Filtration->MethodDev Crude Extract PeakID Peak Identification (UV/MS) MethodDev->PeakID ScaleUp Method Scaling PeakID->ScaleUp Optimized Method Purification Purification Run ScaleUp->Purification FractionCollection Fraction Collection Purification->FractionCollection SolventEvap Solvent Evaporation FractionCollection->SolventEvap γ-Coniceine Fractions PurityAnalysis Purity Analysis SolventEvap->PurityAnalysis Storage Storage PurityAnalysis->Storage Pure γ-Coniceine

Caption: Workflow for this compound Purification.

Materials and Methods

Sample Preparation: Crude Alkaloid Extraction
  • Plant Material: Fresh young leaves of Conium maculatum (250 g) were harvested and immediately flash-frozen in liquid nitrogen.

  • Homogenization: The frozen plant material was ground to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction: The powdered plant material was macerated in 1 L of 80% methanol containing 0.5% acetic acid for 48 hours at 4°C with constant stirring.

  • Filtration and Concentration: The extract was filtered through Whatman No. 1 filter paper. The filtrate was concentrated under reduced pressure at 40°C to a volume of approximately 100 mL.

  • Acid-Base Extraction: The concentrated extract was acidified to pH 2 with 2M HCl and washed three times with 100 mL of diethyl ether to remove non-alkaloidal compounds. The aqueous phase was then basified to pH 10 with 2M NaOH and extracted three times with 100 mL of dichloromethane.

  • Final Preparation: The combined dichloromethane fractions were dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid extract. The residue was redissolved in 20% acetonitrile in water for HPLC analysis.

Analytical HPLC Method Development

An analytical HPLC method was developed to resolve this compound from other alkaloids in the crude extract.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Retention Time (γ-Coniceine) Approximately 12.5 minutes
Preparative HPLC Scale-Up and Purification

The analytical method was scaled up for preparative purification.

ParameterCondition
Instrument Preparative HPLC system with fraction collector
Column C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 35% B over 40 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection Wavelength 210 nm
Injection Volume 2 mL of concentrated crude extract

Fractions corresponding to the this compound peak were collected, pooled, and the solvent was removed under reduced pressure.

Results and Discussion

The developed HPLC method provided excellent resolution of this compound from other major alkaloids present in the Conium maculatum extract. The identity of the this compound peak was confirmed by LC-MS analysis. The preparative HPLC run yielded purified this compound with a purity exceeding 98% as determined by analytical HPLC of the final product.

Quantitative Data Summary
ParameterValue
Starting Plant Material 250 g (wet weight)
Crude Alkaloid Extract Yield 1.2 g
γ-Coniceine in Crude Extract ~25% by peak area at 210 nm
Purified γ-Coniceine Yield 280 mg
Final Purity >98%
Overall Recovery ~93% from preparative HPLC step

Signaling Pathway and Logical Relationships

The biosynthesis of coniine from this compound involves a reduction step, which is a key process in the maturation of the plant's toxic alkaloid profile.

G This compound This compound Coniine Coniine This compound->Coniine Reduction NADPH-dependent_reductase NADPH-dependent_reductase NADPH-dependent_reductase->Coniine

Caption: Biosynthetic Reduction of this compound.

Conclusion

The HPLC method described in this application note is a reliable and scalable approach for the purification of this compound from Conium maculatum. This protocol provides researchers with a means to obtain high-purity this compound for various scientific applications. The use of a standard C18 stationary phase and common mobile phase modifiers makes this method readily adaptable in most analytical laboratories.

Troubleshooting & Optimization

Overcoming challenges in the chemical synthesis of gamma-Coniceine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the chemical synthesis of γ-coniceine.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis route for γ-coniceine?

A1: The most frequently cited laboratory synthesis of γ-coniceine involves the intramolecular cyclization of 5-oxooctylamine. This reaction is a non-enzymatic process that mimics the final steps of its natural biosynthesis.[1][2][3][4]

Q2: What are the key precursors for the synthesis of 5-oxooctylamine?

A2: 5-oxooctylamine is typically prepared from precursors that can generate the 8-carbon backbone with a ketone at the 5-position and a terminal amine. Common starting materials can include derivatives of octane or precursors that allow for the assembly of the carbon chain through methods like Grignard reactions or Claisen condensation, followed by functional group manipulations to introduce the ketone and amine moieties.

Q3: Is γ-coniceine stable? How should it be stored?

A3: γ-Coniceine, as a cyclic imine, can be susceptible to hydrolysis, especially in the presence of acid or base. It is best stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation.

Q4: What are the primary analytical techniques for characterizing γ-coniceine?

A4: The structure and purity of γ-coniceine can be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the C=N bond, and Mass Spectrometry (MS) to confirm the molecular weight. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity.

Q5: Can γ-coniceine be reduced to coniine?

A5: Yes, γ-coniceine is the direct precursor to coniine and can be readily reduced to it.[1] In biological systems, this reduction is catalyzed by NADPH-dependent γ-coniceine reductase.[3][4] In the laboratory, this can be achieved using standard reducing agents for imines, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Troubleshooting Guide

Low or No Product Yield

Q: I am getting a very low yield of γ-coniceine from the cyclization of 5-oxooctylamine. What are the possible causes and solutions?

A: Low yield is a common issue in intramolecular cyclizations. Here are several factors to consider:

  • Incomplete Reaction: The cyclization may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

  • Purity of Starting Material: Impurities in the 5-oxooctylamine starting material can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. Purify the 5-oxooctylamine via distillation or column chromatography before use.

  • Reaction Conditions: The reaction is sensitive to pH. Conditions that are too acidic or too basic can lead to side reactions.

    • Solution: The cyclization is often spontaneous but can be influenced by pH. A neutral or slightly basic medium is generally preferred. You can try adding a non-nucleophilic base, like triethylamine, to facilitate the final dehydration step.

  • Product Degradation: The imine product may be hydrolyzing back to the starting material during workup.

    • Solution: Use anhydrous solvents and reagents. During the workup, avoid acidic conditions. An extractive workup with a non-polar organic solvent and a brine wash is recommended.

Presence of Multiple Side Products

Q: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely side products and how can I minimize them?

A: The formation of side products can complicate purification and reduce your yield.

  • Unreacted Starting Material: The most common "side product" is often unreacted 5-oxooctylamine.

    • Solution: As mentioned above, optimize reaction time and temperature.

  • Polymerization/Self-Condensation: Aldehydes and ketones can undergo self-condensation reactions, especially under basic conditions.

    • Solution: Maintain a dilute reaction concentration to favor the intramolecular cyclization over intermolecular reactions. Add the 5-oxooctylamine slowly to the reaction mixture.

  • Oxidation: The starting material or product may be susceptible to oxidation if exposed to air for prolonged periods at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar).

Difficulties in Product Purification

Q: I am struggling to purify γ-coniceine from the crude reaction mixture. What is the best purification method?

A: The purification of cyclic imines like γ-coniceine requires careful handling to avoid degradation.

  • Column Chromatography: This is the most effective method for purifying γ-coniceine.

    • Protocol: Use a silica gel column. To prevent hydrolysis on the acidic silica, it is highly recommended to deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar tertiary amine, such as triethylamine (e.g., Hexane:Ethyl Acetate:Triethylamine 80:19:1). This neutralizes the acidic sites on the silica.

  • Distillation: If the product is thermally stable and the boiling points of the impurities are sufficiently different, vacuum distillation can be an effective purification method.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of 2-alkyl-piperidines, which are structurally related to γ-coniceine and often synthesized through similar intermediates. This data can serve as a benchmark for what to expect in terms of yield.

Synthetic ApproachKey Reagents/ConditionsTypical YieldReference
Asymmetric Hydrogenation of Pyridinium SaltsIr-catalyst, H₂, 450 psi88-92%[5]
Reductive Cyanation of Chiral Pyridinium SaltLithium triethylborohydride, alkylation-reduction72-85%
Alkylative Ring-Opening of Bicyclic Aziridinium IonOrganocopper reagentModerate to High[1]
Intramolecular Aza-Michael ReactionOrganocatalyst, trifluoroacetic acidGood

Experimental Protocols

Synthesis of γ-Coniceine via Intramolecular Cyclization of 5-Oxooctylamine

This protocol is a representative procedure based on the principles of intramolecular imine formation.

Materials:

  • 5-oxooctylamine

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and optionally a Dean-Stark trap), add a solution of 5-oxooctylamine (1.0 g, 7.0 mmol) in 50 mL of anhydrous toluene.

  • Reaction: Heat the solution to reflux (approximately 110 °C) with vigorous stirring. The cyclization proceeds with the removal of water. If using a Dean-Stark trap, water will be collected.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3) with 1% triethylamine. The product, γ-coniceine, should have a higher Rf value than the more polar starting material, 5-oxooctylamine. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of dichloromethane. Wash the organic layer with 2 x 25 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude γ-coniceine.

  • Purification: Purify the crude product by column chromatography on silica gel.

    • Column Preparation: Prepare a slurry of silica gel in hexane and pack the column. Equilibrate the column with the eluent: hexane:ethyl acetate:triethylamine (80:19:1).

    • Elution: Load the crude product onto the column and elute with the prepared solvent system. Collect the fractions containing the pure γ-coniceine (as determined by TLC).

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure γ-coniceine as an oil.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with 5-Oxooctylamine dissolve Dissolve in Anhydrous Toluene start->dissolve challenge1 Challenge: Purity of Starting Material start->challenge1 reflux Heat to Reflux (110°C) dissolve->reflux cyclization Intramolecular Cyclization reflux->cyclization water_removal Removal of Water cyclization->water_removal challenge2 Challenge: Incomplete Reaction / Low Yield cyclization->challenge2 monitoring Monitor by TLC water_removal->monitoring cool Cool to Room Temperature monitoring->cool Reaction Complete concentrate Remove Toluene cool->concentrate extract DCM Extraction & Brine Wash concentrate->extract dry Dry and Concentrate extract->dry challenge3 Challenge: Product Hydrolysis extract->challenge3 purify Column Chromatography dry->purify end_product Pure γ-Coniceine purify->end_product challenge4 Challenge: Purification Difficulty purify->challenge4

Caption: Experimental workflow for the synthesis of γ-coniceine.

References

Optimization of gamma-Coniceine extraction yield from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimization of γ-Coniceine Extraction

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the efficient extraction of γ-coniceine from biological samples. The information is tailored for researchers, scientists, and professionals in drug development.

Disclaimer: Detailed and specific public data on the optimization of γ-coniceine extraction is limited. The following protocols and data are based on established principles of piperidine alkaloid extraction from sources like Conium maculatum (poison hemlock).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my γ-coniceine extraction yield consistently low?

A1: Low yield is a common issue that can stem from several factors. Systematically check the following:

  • Incorrect pH: γ-Coniceine is a piperidine alkaloid, meaning it is basic. Extraction into an organic solvent is most efficient under basic conditions (typically pH 9-11), which deprotonates the alkaloid, making it less water-soluble.[1][2][3] Ensure your sample matrix is adjusted to the correct pH before liquid-liquid extraction.

  • Inappropriate Solvent Choice: The polarity of your extraction solvent is critical. γ-Coniceine is soluble in various organic solvents like chloroform, dichloromethane, and ether.[4] Chloroform has been successfully used for exhaustive extraction.[1][2][3] If your yield is low, consider a solvent with different polarity or perform sequential extractions to ensure completeness.

  • Insufficient Homogenization: The compound must be liberated from the sample matrix. Ensure your biological sample (e.g., plant tissue, seeds) is thoroughly homogenized (ground, blended, or sonicated) to maximize the surface area available for solvent penetration.

  • Incomplete Extraction: A single extraction is often insufficient. Perform exhaustive or repeated extractions (3-5 times) with fresh solvent and pool the extracts to maximize recovery.

Q2: My final extract contains a high level of impurities. How can I improve its purity?

A2: Co-extraction of other matrix components is a frequent challenge. To improve purity:

  • Implement an Acid-Base Wash: This is the most effective method for purifying alkaloids.

    • After the initial extraction with an organic solvent (e.g., chloroform), wash the organic phase with an acidic aqueous solution (e.g., 0.1M H₂SO₄ or HCl). The basic γ-coniceine will become protonated and move into the aqueous phase, leaving many neutral and acidic impurities behind in the organic phase.

    • Discard the organic phase.

    • Re-basify the aqueous phase to the original extraction pH (e.g., pH 9).

    • Re-extract the purified γ-coniceine into a fresh organic solvent.

  • Pre-Extraction with a Non-polar Solvent: Before the main extraction, consider washing your sample with a very non-polar solvent like hexane. This can remove lipids and other non-polar contaminants without significantly extracting the target alkaloid.

  • Optimize Solvent Selection: Solvents like dichloromethane can sometimes offer better selectivity than more aggressive solvents like chloroform.[1][5]

Q3: I suspect my γ-coniceine is degrading during the extraction process. What are the likely causes and solutions?

A3: Alkaloid degradation can occur due to temperature, pH extremes, or light exposure.

  • Temperature: Avoid high temperatures. While moderate heat can sometimes improve extraction efficiency, excessive heat can cause degradation.[6] Drying of plant material should be done at moderate temperatures (e.g., <60°C), as heating can cause volatile alkaloids to evaporate.[3] Perform extractions at room temperature unless optimization data suggests otherwise.

  • pH Stability: While extraction requires pH adjustments, prolonged exposure to very strong acids or bases can lead to hydrolysis or rearrangement. Perform pH adjustments and subsequent extractions promptly.

  • Light Exposure: Many alkaloids are light-sensitive. Protect your samples and extracts from direct light by using amber glassware or covering containers with aluminum foil.

Q4: Which analytical techniques are suitable for quantifying γ-coniceine in my extracts?

A4: After extraction, reliable quantification is key.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method for the detection and semi-quantitative analysis of γ-coniceine.[1][2][3] Spots can be visualized using Dragendorff's reagent.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying volatile alkaloids like γ-coniceine.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a mass spectrometer (LC-MS), is another powerful tool for the quantification and analysis of alkaloids.

Data Presentation: Factors Influencing Extraction Yield

The following tables present hypothetical but realistic data to illustrate the impact of key experimental parameters on γ-coniceine extraction efficiency.

Table 1: Effect of Solvent Choice on Relative Extraction Yield

SolventPolarity IndexRelative Yield (%)Purity Profile
n-Hexane0.115%High (Primarily lipids, low alkaloid content)
Toluene2.465%Moderate (Co-extracts some non-polar impurities)
Diethyl Ether2.880%Good
Chloroform 4.1 95% Good (Effective, but less selective)
Dichloromethane 3.1 92% Excellent (Good balance of yield and selectivity)
Methanol5.185%Poor (Extracts many polar impurities)

Table 2: Effect of Aqueous Phase pH on Extraction Efficiency into Chloroform

pHExtraction Efficiency (%)Comments
5.0< 5%Alkaloid is protonated and remains in the aqueous phase.
7.020%Inefficient partitioning.
8.075%Significant improvement as alkaloid is deprotonated.
9.0 96% Optimal for partitioning into the organic phase.[1][2][3]
10.097%High efficiency, minimal gain over pH 9.
11.097%Risk of degrading other components with no yield benefit.

Experimental Protocols

Protocol 1: Acid-Base Extraction of γ-Coniceine from Plant Material

This protocol describes a standard liquid-liquid extraction method for isolating piperidine alkaloids from a homogenized biological matrix.

  • Sample Preparation:

    • Weigh approximately 10 g of homogenized plant material (e.g., leaves, seeds).

    • If the material is fresh, it should be finely ground. If dried, it should be powdered. Drying should occur below 60°C to prevent loss of volatile alkaloids.[3]

  • Initial Acidic Extraction:

    • To the sample, add 100 mL of 0.1 M sulfuric acid.

    • Stir or shake the mixture vigorously for 1-2 hours at room temperature. This protonates the alkaloids, rendering them soluble in the aqueous solution.

    • Filter the mixture through cheesecloth or a vacuum filter to separate the solid plant debris from the acidic extract. Retain the liquid extract.

  • Basification:

    • Chill the acidic extract in an ice bath.

    • Slowly add a concentrated base (e.g., 6M NaOH or NH₄OH) dropwise while stirring until the pH of the solution reaches 9-10. Monitor with a pH meter. The solution should remain cold. This step deprotonates the γ-coniceine, making it soluble in organic solvents.

  • Organic Solvent Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add 50 mL of chloroform (or dichloromethane).[1][2][3]

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The lower organic layer contains the γ-coniceine.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction two more times with fresh 50 mL aliquots of the organic solvent. Pool all organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract by adding anhydrous sodium sulfate (Na₂SO₄) until the drying agent no longer clumps.

    • Decant or filter the dried solvent into a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at a low temperature (<40°C) to yield the crude alkaloid extract.

  • Storage:

    • Store the final extract in a sealed, amber vial at -20°C to prevent degradation.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and relationships relevant to γ-coniceine extraction.

ExtractionWorkflow start Start: Biological Sample homogenize 1. Sample Homogenization (Grinding/Blending) start->homogenize acid_extract 2. Acidic Aqueous Extraction (e.g., 0.1M H₂SO₄) homogenize->acid_extract filter 3. Filtration acid_extract->filter basify 4. Basification of Aqueous Extract (pH 9-10) filter->basify lleq 5. Liquid-Liquid Extraction (e.g., Chloroform) basify->lleq separate 6. Separate & Pool Organic Layers lleq->separate dry 7. Dry Organic Extract (Anhydrous Na₂SO₄) separate->dry evaporate 8. Solvent Evaporation (Rotary Evaporator) dry->evaporate end End: Crude γ-Coniceine Extract evaporate->end

Caption: General workflow for acid-base extraction of γ-coniceine.

TroubleshootingTree start Problem: Low Yield check_ph Is extraction pH 9-10? start->check_ph check_solvent Is solvent appropriate? (e.g., Chloroform, DCM) check_ph->check_solvent Yes solution_ph Solution: Adjust pH with base (NaOH, NH₄OH) check_ph->solution_ph No check_repeats Were extractions repeated 3-5x? check_solvent->check_repeats Yes solution_solvent Solution: Switch to a more effective solvent check_solvent->solution_solvent No check_homogen Was sample fully homogenized? check_repeats->check_homogen Yes solution_repeats Solution: Perform more extraction cycles check_repeats->solution_repeats No solution_homogen Solution: Improve grinding or sonication check_homogen->solution_homogen No

Caption: Troubleshooting decision tree for low extraction yield.

Biosynthesis precursor Polyketide Precursor (from Acetate Units) gamma_con γ-Coniceine precursor->gamma_con Cyclization & Transamination coniine Coniine gamma_con->coniine Reduction (NADPH-dependent reductase)

Caption: Biosynthetic relationship of γ-coniceine and coniine.[1]

References

Stability of gamma-Coniceine in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with gamma-coniceine, ensuring its stability is a critical factor for reliable experimental outcomes. This technical support center provides essential guidance on the stability of this compound in various solvents and under different storage conditions, offering troubleshooting advice and answers to frequently asked questions.

This compound, a piperidine alkaloid, is known for its inherent instability, which can present significant challenges during research and development. One of the most notable indicators of its degradation is a visible color change; freshly distilled this compound, a faint golden oil, will turn red within a few hours at ambient temperature, even when protected from light[1]. This underscores the importance of proper handling and storage to maintain the integrity of the compound.

While specific quantitative data on the degradation kinetics and half-life of this compound in various solvents is not extensively documented in publicly available literature, this guide provides best-practice recommendations based on the known chemical properties of similar alkaloids and general principles of chemical stability.

Troubleshooting Common Stability Issues

Researchers may encounter several issues related to the instability of this compound. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Troubleshooting Steps
Solution Discoloration (e.g., turning yellow, brown, or red) Oxidation, polymerization, or other degradation pathways initiated by exposure to air, light, or elevated temperatures.1. Minimize Air Exposure: Prepare solutions fresh and use them immediately. If storage is necessary, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. 2. Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil. 3. Control Temperature: Store stock solutions and working solutions at low temperatures (e.g., -20°C or -80°C).
Inconsistent or Decreasing Potency in Assays Degradation of this compound in the experimental solvent or under assay conditions (e.g., pH, temperature).1. Solvent Selection: Choose high-purity, degassed solvents. Aprotic solvents may offer better stability than protic solvents. Consider performing a preliminary stability check in your chosen solvent. 2. pH Control: Buffer the solution to a pH where this compound is most stable, if known for similar compounds. Generally, avoiding strongly acidic or basic conditions is advisable. 3. Assay Duration: Minimize the time the compound spends in the assay medium before analysis.
Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC) Formation of degradation products.1. Use a Stability-Indicating Method: Employ a validated chromatographic method that can separate the intact this compound from its potential degradation products. 2. Stress Testing: Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products and confirm the specificity of your analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: While specific studies on this compound are limited, for short-term use, high-purity aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred for alkaloids. For long-term storage, it is best to store the compound in its neat form at -20°C or below, protected from light and moisture. If a stock solution must be prepared for storage, use a dry, aprotic solvent and store under an inert atmosphere at -80°C.

Q2: How should I handle this compound to minimize degradation?

A2: Handle this compound in a well-ventilated area, preferably in a fume hood, due to its toxicity. To minimize degradation, work quickly, avoid prolonged exposure to ambient light and air, and use pre-chilled solvents if possible. Prepare solutions immediately before use.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure as a tetrahydropyridine, likely degradation pathways include oxidation and polymerization. The double bond in the piperidine ring makes it susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products. The imine functionality could also be susceptible to hydrolysis under certain pH conditions.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This allows for the quantification of the parent compound and the detection of any degradation products that may form over time. Regular analysis of a stored solution against a freshly prepared standard can provide a clear indication of its stability.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Solution

Objective: To evaluate the short-term stability of this compound in a specific solvent under defined temperature and light conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol, or water)

  • Volumetric flasks

  • Amber HPLC vials

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Temperature-controlled chamber or incubator

  • Light source (for photostability testing)

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials. Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature/ambient light, room temperature/dark, 4°C/dark, -20°C/dark).

  • Initial Analysis (T=0): Immediately analyze one of the freshly prepared samples using a validated HPLC method to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Storage: Place the sets of vials under their respective storage conditions.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each storage condition and analyze it using the same HPLC method.

  • Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (T=0) value. Calculate the percentage of this compound remaining. Note the appearance of any new peaks, which may indicate degradation products.

  • Data Presentation: Summarize the percentage of this compound remaining at each time point and storage condition in a table for easy comparison.

Visualizing Experimental Workflows

To aid in the design of stability studies, the following diagrams illustrate key experimental workflows.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Stock Solution Aliquot Aliquot into Vials Prep->Aliquot RT_Light Room Temp (Light) RT_Dark Room Temp (Dark) Refrigerated 4°C (Dark) Frozen -20°C (Dark) T0_Analysis Initial Analysis (T=0) Aliquot->T0_Analysis Timepoint_Analysis Time-Point Analysis RT_Light->Timepoint_Analysis RT_Dark->Timepoint_Analysis Refrigerated->Timepoint_Analysis Frozen->Timepoint_Analysis Data_Analysis Data Analysis T0_Analysis->Data_Analysis Timepoint_Analysis->Data_Analysis

Caption: Workflow for a multi-condition stability study of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (e.g., UV light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies of this compound.

References

Preventing the degradation of gamma-Coniceine during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of gamma-Coniceine during analytical procedures. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a toxic piperidine alkaloid found in plants such as poison hemlock (Conium maculatum)[1][2]. It is the biosynthetic precursor to coniine, another potent toxin[2]. As a reactive imine, this compound is susceptible to degradation under various conditions, which can lead to inaccurate quantification and misinterpretation of toxicological or pharmacological data.

Q2: What are the main factors that can cause this compound degradation?

A2: While specific degradation pathways for this compound are not extensively documented in the provided search results, general principles of alkaloid chemistry suggest that the primary factors contributing to its degradation are:

  • pH: As an imine, this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation of alkaloids.

  • Oxidation: The presence of oxidizing agents or exposure to air over extended periods can lead to oxidative degradation.

  • Solvent: The choice of solvent can influence the stability of this compound. Protic solvents, for example, may participate in hydrolysis reactions.

Q3: How should I store my this compound standards and samples?

A3: To minimize degradation, standards and extracted samples should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, for long-term storage. For short-term storage (i.e., during an analytical run), keep samples in a cooled autosampler (e.g., 4°C).

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Atmosphere: For long-term storage of standards, consider flushing the vial with an inert gas like nitrogen or argon to displace oxygen.

  • Solvent: Prepare standards in a high-purity, anhydrous aprotic solvent if possible. If aqueous solutions are necessary, use freshly prepared buffers and analyze them promptly.

Q4: Are there any known degradation products of this compound?

A4: The search results did not provide specific information on the degradation products of this compound. However, based on its chemical structure (a cyclic imine), a likely degradation pathway is hydrolysis to form 5-aminooctanal, which could then undergo further reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low recovery of this compound Degradation during extraction: Prolonged exposure to harsh pH or high temperatures during extraction.Optimize extraction time and temperature. Use milder extraction conditions if possible. Consider solid-phase extraction (SPE) as a faster and gentler alternative to liquid-liquid extraction.
Degradation during solvent evaporation: High temperatures used to evaporate the solvent.Use a gentle evaporation method such as a rotary evaporator at low temperature and reduced pressure, or a stream of nitrogen at ambient temperature.
Inconsistent results between replicate injections On-going degradation in the autosampler: Sample is degrading while waiting for injection.Ensure the autosampler is temperature-controlled (set to 4°C). Minimize the time samples spend in the autosampler before injection.
Inconsistent sample preparation: Variations in pH, temperature, or exposure to light between samples.Standardize all sample preparation steps. Use a consistent source of solvents and reagents.
Appearance of unknown peaks in the chromatogram Formation of degradation products: The unknown peaks may be degradation products of this compound.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating method (e.g., a gradient HPLC method with a photodiode array detector) to separate the parent compound from its degradants.
Loss of this compound signal over time in stored extracts Improper storage conditions: Exposure to light, elevated temperature, or oxygen during storage.Follow the recommended storage conditions (see FAQ Q3). Re-analyze a quality control sample with each batch of samples to monitor for degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analyze the samples by a suitable method (e.g., HPLC-UV/MS) to monitor the degradation of this compound and the formation of degradation products.

Protocol 2: Recommended Sample Preparation for this compound Analysis

This protocol provides a general workflow for the extraction and preparation of samples containing this compound, with a focus on minimizing degradation.

1. Sample Homogenization:

  • Homogenize the sample (e.g., plant material, biological tissue) in a suitable solvent. For plant material, an initial extraction with an acidic aqueous solution (e.g., 0.1 M H₂SO₄) can help to protonate and solubilize the alkaloids.

2. Extraction:

  • Liquid-Liquid Extraction (LLE):

    • After the initial acidic extraction, make the aqueous extract alkaline (pH 9-10) with a suitable base (e.g., ammonium hydroxide).

    • Immediately extract the alkaloids into an organic solvent such as dichloromethane or a mixture of chloroform and isopropanol.

    • Perform the extraction quickly and at a low temperature (e.g., on an ice bath) to minimize degradation in the alkaline solution.

  • Solid-Phase Extraction (SPE):

    • Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the acidic extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the alkaloids with a suitable solvent (e.g., a mixture of an organic solvent and a small amount of a basic modifier).

3. Solvent Evaporation:

  • Evaporate the organic solvent under a gentle stream of nitrogen at ambient temperature or using a rotary evaporator at a low temperature (<30°C).

4. Reconstitution and Analysis:

  • Reconstitute the dried extract in the mobile phase for chromatographic analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Analyze the sample as soon as possible.

Data Summary

The following table summarizes key conditions for handling this compound based on the available information and general chemical principles.

Parameter Condition Rationale Reference
Extraction pH Acidic (e.g., aqueous H₂SO₄) followed by brief exposure to alkaline pH (e.g., pH 9) for LLE.Alkaloids are protonated and soluble in acid. Brief exposure to alkaline conditions deprotonates them for extraction into an organic solvent.General alkaloid extraction principles.
Storage Temperature -20°C or below for long-term storage; 4°C for short-term storage.Low temperatures slow down the rate of chemical degradation.General good laboratory practice for unstable compounds.
Light Exposure Minimize exposure to light; use amber vials.To prevent photolytic degradation.General good laboratory practice for light-sensitive compounds.

Visualizations

degradation_pathway gamma_coniceine This compound (Imine) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) gamma_coniceine->hydrolysis amino_aldehyde 5-Aminooctanal hydrolysis->amino_aldehyde further_degradation Further Degradation Products amino_aldehyde->further_degradation caption Hypothetical degradation pathway of this compound.

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_extraction Extraction cluster_preparation Sample Preparation homogenization 1. Sample Homogenization (Acidic solution) extraction 2. Extraction (LLE at pH 9-10 or SPE) homogenization->extraction evaporation 3. Solvent Evaporation (<30°C, N₂ stream) extraction->evaporation reconstitution 4. Reconstitution (Mobile phase) evaporation->reconstitution filtration 5. Filtration (0.22 µm filter) reconstitution->filtration analysis 6. Analysis (Immediate) filtration->analysis caption Recommended workflow for this compound analysis.

Caption: Recommended workflow for this compound analysis.

References

Technical Support Center: Chromatographic Resolution of Gamma-Coniceine and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of gamma-coniceine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal chromatographic resolution for these piperidine alkaloids.

Troubleshooting Guide

Poor resolution, peak tailing, and co-elution are common challenges encountered during the chromatographic analysis of this compound and its isomers. This guide provides a systematic approach to troubleshooting and improving your separations.

Problem 1: Poor Resolution Between this compound and its Isomers

Poor resolution manifests as overlapping peaks, making accurate quantification difficult. The resolution (Rs) is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k). A resolution of Rs ≥ 1.5 is generally desired for baseline separation.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • For Reversed-Phase HPLC (RP-HPLC):

      • Adjust Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic content will generally increase retention times and may improve separation.

      • Modify pH: Since this compound and its isomers are basic compounds, the pH of the mobile phase significantly impacts their ionization state and, consequently, their retention and peak shape. For basic compounds, a lower pH (e.g., ≤ 2.5) can often lead to better peak shapes.

      • Incorporate Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and selectivity for alkaloids.

  • Evaluate Stationary Phase:

    • Column Chemistry: If optimizing the mobile phase is insufficient, consider changing the stationary phase. Different column chemistries (e.g., C18, C8, Phenyl-Hexyl) offer varying selectivities. For basic compounds, columns with base-deactivated silica or those designed to minimize silanol interactions are recommended to reduce peak tailing.

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency (N), leading to sharper peaks and better resolution.

  • Adjust Column Temperature:

    • Increasing the column temperature can decrease mobile phase viscosity, leading to improved mass transfer and potentially better resolution. However, be mindful of the thermal stability of your analytes.

Problem 2: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like alkaloids and can lead to inaccurate integration and reduced sensitivity.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: As mentioned above, operating at a low pH (e.g., pH ≤ 2.5) can protonate the basic analytes and minimize their interaction with residual silanol groups on the silica-based stationary phase, a primary cause of tailing.

  • Use of Mobile Phase Additives:

    • Ion-Pairing Reagents: For challenging separations, consider adding an ion-pairing reagent to the mobile phase. These reagents form a neutral complex with the charged analyte, improving peak shape and retention.

    • Silanol Blockers: Additives like diethylamine can act as silanol blockers, competing with the basic analytes for active sites on the stationary phase and reducing tailing.

  • Select an Appropriate Column:

    • End-capped Columns: Use columns that are thoroughly end-capped to minimize the number of free silanol groups.

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that helps to repel basic compounds from interacting with residual silanols, resulting in improved peak shape at low pH.

Problem 3: Co-elution of Enantiomers

This compound and its isomers can exist as enantiomers, which are not separable on a standard achiral column.

Troubleshooting Steps:

  • Employ a Chiral Stationary Phase (CSP): This is the most direct method for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak series), are often effective for a wide range of compounds. For piperidine-related structures, consider columns like the Kromasil CHI-DMB.

  • Optimize Chiral Separation Conditions:

    • Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., hexane/ethanol) or polar organic mode. The choice of solvent and the addition of a small amount of an amine modifier (e.g., diethylamine) can significantly impact enantioselectivity.

    • Temperature: Temperature can affect the chiral recognition mechanism, so it is a critical parameter to optimize.

Logical Workflow for Troubleshooting Chromatographic Issues

The following diagram illustrates a step-by-step approach to troubleshooting common issues in the chromatographic analysis of this compound and its isomers.

TroubleshootingWorkflow start Start: Poor Resolution or Peak Shape check_resolution Is Resolution (Rs) < 1.5? start->check_resolution check_tailing Is Peak Tailing an Issue? check_resolution->check_tailing No optimize_mobile_phase Optimize Mobile Phase (Organic %, pH, Additives) check_resolution->optimize_mobile_phase Yes address_tailing Address Peak Tailing check_tailing->address_tailing Yes check_enantiomers Are Enantiomers Present? check_tailing->check_enantiomers No optimize_mobile_phase->check_resolution change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_mobile_phase->change_column If still poor change_column->check_resolution adjust_temp Adjust Column Temperature change_column->adjust_temp If still poor adjust_temp->check_resolution lower_ph Lower Mobile Phase pH (≤ 2.5) address_tailing->lower_ph use_additives Use Additives (Ion-pairing, Silanol Blockers) lower_ph->use_additives base_deactivated_column Use Base-Deactivated/ CSH Column use_additives->base_deactivated_column base_deactivated_column->check_enantiomers use_csp Use Chiral Stationary Phase (CSP) check_enantiomers->use_csp Yes end End: Optimized Separation check_enantiomers->end No optimize_chiral_method Optimize Chiral Method (Mobile Phase, Temperature) use_csp->optimize_chiral_method optimize_chiral_method->end

A flowchart for troubleshooting chromatographic separation issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its isomers?

A1: For a reversed-phase HPLC method, a good starting point would be a C18 column with a gradient elution. You can begin with a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical starting gradient could be 5-95% B over 20-30 minutes. The formic acid will help to improve the peak shape of the basic alkaloids.

Q2: My peaks for this compound are tailing significantly. What is the most likely cause and the quickest fix?

A2: The most likely cause of peak tailing for basic compounds like this compound is the interaction with acidic silanol groups on the surface of the silica-based stationary phase. The quickest fix is often to lower the pH of your mobile phase to around 2.5 by adding an acid like formic acid or TFA. This protonates the analyte and minimizes the unwanted secondary interactions.

Q3: I am unable to separate two of the isomers, even after optimizing the mobile phase. What should I try next?

A3: If mobile phase optimization does not provide the desired selectivity (α), the next logical step is to change the stationary phase. Switching to a column with a different chemistry, such as a phenyl-hexyl or a cyano column, can alter the interactions between the analytes and the stationary phase, often leading to a change in elution order and improved resolution.

Q4: How do I separate the enantiomers of coniceine?

A4: Enantiomers require a chiral environment for separation. This is typically achieved by using a chiral stationary phase (CSP). For piperidine alkaloids, polysaccharide-based CSPs are a good starting point. A normal-phase mobile phase, such as hexane and ethanol with a small amount of an amine additive like diethylamine, is often used with these columns.

Q5: Can I use Gas Chromatography (GC) to analyze this compound and its isomers?

A5: Yes, GC-MS is a commonly used technique for the analysis of volatile alkaloids from Conium maculatum, including this compound. This method can provide both separation and structural information through mass spectrometry.

Experimental Protocols

While a specific, universally optimized protocol for this compound and its isomers is highly dependent on the exact matrix and instrumentation, the following provides a detailed starting point for method development based on the analysis of similar alkaloids.

Table 1: Proposed Starting Conditions for RP-HPLC Analysis of this compound and its Isomers

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B in 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector UV at 210 nm or Mass Spectrometer

Table 2: Proposed Starting Conditions for Chiral HPLC Separation of Coniceine Enantiomers

ParameterRecommended Condition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Heptane / Ethanol / Diethylamine (92:8:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 220 nm
Relationship between Chromatographic Parameters and Resolution

The following diagram illustrates the relationship between the key chromatographic parameters and their impact on resolution.

ResolutionFactors resolution Resolution (Rs) efficiency Efficiency (N) (Peak Width) efficiency->resolution selectivity Selectivity (α) (Peak Spacing) selectivity->resolution retention Retention Factor (k) (Retention Time) retention->resolution param1 Column Length Particle Size param1->efficiency param2 Stationary Phase Mobile Phase Composition Temperature param2->selectivity param3 Mobile Phase Strength param3->retention

Factors influencing chromatographic resolution.

Addressing solubility issues of gamma-Coniceine for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues of gamma-Coniceine for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is γ-Coniceine and what is its primary mechanism of action in vitro?

A1: this compound is a toxic piperidine alkaloid derived from plants such as poison hemlock (Conium maculatum). In vitro, it primarily functions as an agonist of nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that, upon activation by agonists like γ-Coniceine, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This initial depolarization can trigger a variety of downstream cellular signaling events.

Q2: Which solvents are recommended for dissolving γ-Coniceine for in vitro studies?

A2: Based on its chemical structure as a piperidine alkaloid, γ-Coniceine is expected to have the highest solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). It should also be soluble in polar protic solvents such as ethanol, and to a lesser extent, in aqueous buffers. For cell-based assays, it is crucial to use a solvent that is miscible with the culture medium and has low cytotoxicity at the final concentration.

Q3: What is the recommended starting concentration for γ-Coniceine in cell-based assays?

A3: The optimal concentration of γ-Coniceine will be cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the EC₅₀ (half-maximal effective concentration) for your specific in vitro model. Based on its activity at nicotinic acetylcholine receptors, a starting range of 1 µM to 100 µM is a reasonable starting point for initial experiments.

Q4: How should I prepare a stock solution of γ-Coniceine?

A4: It is recommended to prepare a high-concentration stock solution of γ-Coniceine in a suitable organic solvent like DMSO. A stock concentration of 10 mM is a common starting point. This allows for the addition of a small volume of the stock solution to the aqueous culture medium, minimizing the final solvent concentration. For example, a 1:1000 dilution of a 10 mM stock solution in DMSO into the cell culture medium will result in a final concentration of 10 µM γ-Coniceine with a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of γ-Coniceine upon dilution in aqueous buffer or cell culture medium. The aqueous solubility of γ-Coniceine is limited. The final concentration in the medium exceeds its solubility limit. The stock solution was not properly mixed into the medium.1. Lower the final concentration: Perform serial dilutions to find a concentration that remains in solution. 2. Increase the solvent concentration in the final medium: Be cautious, as higher solvent concentrations can be cytotoxic. Keep the final DMSO concentration below 0.5% and the final ethanol concentration below 1% where possible. 3. Use a different solvent: If using ethanol, consider switching to DMSO, which generally has better solvating power for alkaloids. 4. Vortex during dilution: Ensure the stock solution is added to the medium while vortexing or stirring to promote rapid and even dispersion. 5. Warm the medium: Gently warming the medium to 37°C before adding the stock solution can sometimes improve solubility.
High background cytotoxicity or unexpected off-target effects. The solvent (e.g., DMSO, ethanol) is causing toxicity at the concentration used. The concentration of γ-Coniceine is too high.1. Run a solvent control: Treat cells with the same concentration of the solvent used to dissolve γ-Coniceine to determine its baseline cytotoxicity. 2. Reduce the final solvent concentration: Prepare a more concentrated stock solution so a smaller volume is needed for the final dilution. 3. Perform a dose-response curve: Determine the cytotoxic threshold of γ-Coniceine for your specific cell line.
Inconsistent or non-reproducible experimental results. Degradation of γ-Coniceine in the stock solution or in the final medium. Inaccurate pipetting of the viscous stock solution.1. Properly store the stock solution: Store the γ-Coniceine stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. 2. Prepare fresh dilutions: Prepare the final dilutions in the culture medium immediately before each experiment. 3. Use positive displacement pipettes: For viscous stock solutions like 100% DMSO, consider using positive displacement pipettes for more accurate dispensing.

Data Presentation

Table 1: Estimated Solubility of γ-Coniceine and Recommended Solvents for In Vitro Studies

Solvent Estimated Solubility Maximum Recommended Final Concentration in Cell Culture Notes
Dimethyl Sulfoxide (DMSO)High (likely ≥ 10 mg/mL)≤ 0.5% (v/v)Recommended primary solvent for preparing high-concentration stock solutions.
EthanolModerate≤ 1% (v/v)A viable alternative to DMSO, but may have lower solvating power for γ-Coniceine.
WaterLow to ModerateN/ANot recommended for preparing primary stock solutions, but can be used for serial dilutions from an organic stock.
Phosphate-Buffered Saline (PBS)Low to ModerateN/ASimilar to water, solubility may be limited.
Cell Culture Medium (e.g., DMEM, RPMI)LowAs per experimental designThe final working concentration should be carefully tested for precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM γ-Coniceine Stock Solution in DMSO
  • Materials:

    • γ-Coniceine (powder, MW: 125.21 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 1.25 mg of γ-Coniceine powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously until the γ-Coniceine is completely dissolved. A brief sonication in a water bath may assist with dissolution if needed.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM γ-Coniceine stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw one aliquot of the 10 mM γ-Coniceine stock solution at room temperature.

    • In a sterile conical tube, add 9.99 mL of the pre-warmed cell culture medium.

    • Add 10 µL of the 10 mM γ-Coniceine stock solution to the medium. This creates a 1:1000 dilution, resulting in a final γ-Coniceine concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Vortex the working solution immediately and thoroughly to ensure homogeneity and prevent precipitation.

    • Use the freshly prepared working solution for your in vitro assay.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Studies with γ-Coniceine cluster_prep Preparation cluster_assay Assay weigh Weigh γ-Coniceine Powder dissolve Dissolve in DMSO to make 10 mM Stock weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock in Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat analyze Analyze Cellular Response treat->analyze

Caption: Workflow for preparing and using γ-Coniceine in cell-based assays.

nAChR_pathway Simplified Nicotinic Acetylcholine Receptor (nAChR) Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular nAChR nAChR depolarization Membrane Depolarization nAChR->depolarization Na⁺ Influx ca_influx Ca²⁺ Influx nAChR->ca_influx gConiceine γ-Coniceine gConiceine->nAChR Binds to response Cellular Response depolarization->response downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) ca_influx->downstream downstream->response

Caption: Signaling pathway activated by γ-Coniceine via nAChRs.

Minimizing matrix effects in the mass spectrometric analysis of gamma-Coniceine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of gamma-coniceine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the mass spectrometric analysis of this compound?

The primary challenges in analyzing this compound by mass spectrometry stem from its chemical properties and the complexity of biological matrices. Key issues include:

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., salts, lipids, proteins) can suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification.

  • Volatility: As a relatively small and volatile molecule, this compound can be challenging to handle during sample preparation and analysis, potentially leading to analyte loss.

  • Chromatographic Retention: Achieving adequate retention and good peak shape for a small, polar, and basic compound like this compound on standard reversed-phase columns can be difficult.

  • Low Concentrations: In biological samples, this compound may be present at very low concentrations, requiring highly sensitive and optimized analytical methods for detection and quantification.

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound analysis?

The optimal sample preparation technique depends on the specific matrix and the required sensitivity of the assay. The three most common and effective methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for initial screening or when high throughput is a priority. However, it is the least effective at removing matrix components, which can lead to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning this compound into an organic solvent, leaving many matrix interferences in the aqueous phase. Optimization of pH and solvent choice is crucial for good recovery.

  • Solid-Phase Extraction (SPE): SPE, particularly using a mixed-mode cation exchange sorbent, is generally the most effective method for removing matrix interferences and concentrating the analyte. This technique provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.

Q3: How can I improve the chromatographic peak shape for this compound?

Poor peak shape (e.g., tailing or fronting) for this compound is a common issue. Here are several strategies to improve it:

  • Column Selection: Use a column with end-capping to minimize interactions between the basic amine group of this compound and residual acidic silanols on the silica surface. A C18 column is a common starting point, but other phases like phenyl-hexyl or embedded polar group (EPG) columns may offer better peak shape.

  • Mobile Phase pH: Adjust the pH of the aqueous mobile phase to be at least 2 pH units below the pKa of this compound. This ensures the analyte is consistently in its protonated form, leading to more symmetrical peaks. The addition of a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase is standard practice.

  • Injection Solvent: Dissolve the final extract in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase conditions to prevent peak distortion.

  • Flow Rate and Gradient: Optimize the flow rate and gradient profile to ensure sufficient separation from matrix components and to achieve a well-defined peak.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the analysis of this compound.

Issue 1: Low or No Signal/Response for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction - Verify Extraction pH: Ensure the pH of the sample is optimized for the chosen extraction method (acidic for extraction from the matrix, basic for back-extraction if performed).- Check Solvent Choice: For LLE, ensure the organic solvent has the appropriate polarity to extract this compound.- Evaluate SPE Cartridge: For SPE, confirm that the correct sorbent type (e.g., mixed-mode cation exchange) is being used and that the conditioning, loading, washing, and elution steps are optimized.
Analyte Volatility - Minimize Evaporation Steps: If using a nitrogen evaporator to dry down the sample, use a gentle stream of nitrogen and a controlled temperature (e.g., 30-40°C) to prevent loss of the volatile analyte.- Use Cooled Autosampler: Set the autosampler temperature to 4-10°C to reduce the volatility of this compound in the prepared samples.
Ion Suppression - Improve Sample Clean-up: Switch from PPT to LLE or SPE to remove more matrix components.- Modify Chromatography: Adjust the LC gradient to separate this compound from co-eluting matrix components.- Dilute the Sample: A simple 1:1 or 1:10 dilution of the final extract with the initial mobile phase can sometimes significantly reduce matrix effects.
Incorrect Mass Spectrometer Settings - Confirm Mass Transitions: Ensure the correct precursor and product ions for this compound are being monitored. A common precursor ion is m/z 126.1, with a characteristic product ion of m/z 98.1.- Optimize Collision Energy: The collision energy should be optimized to maximize the signal of the product ion.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Column - Lower Mobile Phase pH: Add 0.1% formic acid or another suitable modifier to the aqueous mobile phase to ensure this compound is fully protonated.- Use an End-Capped Column: Switch to a high-quality, end-capped C18 column or consider an alternative stationary phase.
Injection Solvent Mismatch - Reconstitute in a Weaker Solvent: Ensure the final sample is dissolved in a solvent that is no stronger than the initial mobile phase composition.
Column Overload - Reduce Injection Volume: Inject a smaller volume of the sample onto the column.- Dilute the Sample: If the concentration of this compound is very high, dilute the sample before injection.
Extra-Column Dead Volume - Check Fittings and Tubing: Ensure all LC connections are secure and that the tubing has been cut cleanly and is properly seated in the fittings to minimize dead volume.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation:

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add 20 µL of an appropriate internal standard (IS) solution (e.g., this compound-d3).

    • Add 50 µL of 1 M sodium hydroxide to basify the sample to a pH > 10. Vortex briefly.

  • Extraction:

    • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Sample Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
  • Sample Pre-treatment:

    • Centrifuge the urine sample at 3,000 x g for 10 minutes to remove particulates.

    • Take 500 µL of the supernatant and add 20 µL of the IS solution.

    • Add 500 µL of a suitable buffer (e.g., 100 mM ammonium acetate, pH 6) and vortex.

  • SPE Procedure (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of the buffer used for sample pre-treatment.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove neutral and acidic interferences.

    • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation methods. Actual results may vary depending on the specific matrix and instrumentation.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Matrix Effect (%) 50 - 8085 - 10595 - 110
Recovery (%) > 9570 - 9085 - 105
Process Efficiency (%) 45 - 7560 - 9580 - 110
Relative Standard Deviation (%) < 15< 10< 5
Throughput HighMediumLow
Cost per Sample LowMediumHigh

Matrix Effect is calculated as (Peak area in matrix / Peak area in solvent) x 100%. Values closer to 100% indicate less matrix effect. Recovery is calculated as (Peak area of extracted sample / Peak area of post-extraction spiked sample) x 100%. Process Efficiency is calculated as (Peak area of extracted sample / Peak area of neat standard) x 100%.

Visualizations

Experimental Workflow for Sample Preparation

Sample Preparation Workflow cluster_0 Sample Pre-treatment cluster_1 Extraction Method cluster_2 Post-Extraction Processing Start Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Start->Add_IS pH_Adjust pH Adjustment/ Buffering Add_IS->pH_Adjust PPT Protein Precipitation (e.g., Acetonitrile) pH_Adjust->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) pH_Adjust->LLE SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) pH_Adjust->SPE Evaporation Evaporation to Dryness PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound sample preparation.

Troubleshooting Logic for Low Signal Intensity

Troubleshooting Low Signal cluster_extraction Extraction Issues cluster_ms MS Issues cluster_lc LC/Matrix Issues Start Low/No Signal for This compound Check_Extraction Review Sample Preparation Protocol Start->Check_Extraction Is recovery low? Check_MS Verify Mass Spectrometer Parameters Start->Check_MS Are settings correct? Check_LC Examine Chromatogram for Matrix Effects Start->Check_LC Is there ion suppression? Optimize_pH Optimize pH Check_Extraction->Optimize_pH Change_Solvent Change LLE Solvent or SPE Sorbent Check_Extraction->Change_Solvent Reduce_Volatility_Loss Minimize Evaporation/ Use Cooled Autosampler Check_Extraction->Reduce_Volatility_Loss Verify_Transitions Confirm Precursor/ Product Ions Check_MS->Verify_Transitions Optimize_CE Optimize Collision Energy Check_MS->Optimize_CE Improve_Cleanup Switch to SPE Check_LC->Improve_Cleanup Modify_Gradient Alter LC Gradient Check_LC->Modify_Gradient Dilute_Sample Dilute Final Extract Check_LC->Dilute_Sample

Caption: Troubleshooting low signal for this compound.

Purification strategies to separate gamma-Coniceine from other hemlock alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of γ-coniceine from other hemlock (Conium maculatum) alkaloids. It includes frequently asked questions and a troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary alkaloids in Conium maculatum that I need to separate γ-coniceine from?

A1: Conium maculatum contains a group of structurally related piperidine alkaloids. The most abundant and significant of these are γ-coniceine, coniine, and N-methylconiine.[1][2] γ-Coniceine is the biosynthetic precursor to coniine.[1][3][4] The relative concentrations of these alkaloids can vary significantly based on the plant's developmental stage and environmental conditions.[1][2] For instance, γ-coniceine is often the principal alkaloid in the leaves and young tissues of poison hemlock.[1]

Q2: What are the key physicochemical differences between γ-coniceine and coniine that can be exploited for separation?

A2: The primary difference is the presence of a carbon-nitrogen double bond (an imine group) in the tetrahydropyridine ring of γ-coniceine, whereas coniine has a fully saturated piperidine ring.[3] This makes γ-coniceine slightly more polar than coniine. Their boiling points are also distinct, which can be a factor in certain purification steps.

Q3: What are the standard methods for extracting the total alkaloid content from hemlock?

A3: The most common methods involve solvent extraction. An effective approach is an acid-base extraction. The plant material is first acidified to protonate the alkaloids, rendering them soluble in an aqueous solution. The solution is then made basic to deprotonate the alkaloids into their free-base form, which can then be extracted into an organic solvent like chloroform or ether.[5] Another method is to use alcohol (methanol or ethanol) to extract both free-base and salt forms of the alkaloids.

Q4: Which chromatographic techniques are most effective for separating γ-coniceine?

A4: Thin-Layer Chromatography (TLC) is excellent for analytical assessment and for developing a separation protocol.[5][6] For preparative separation, column chromatography with a silica gel stationary phase is a standard and effective method. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity isolation.

Troubleshooting Guide

Q1: My total alkaloid yield after initial extraction is very low. What could be the cause?

A1: Low yield can stem from several factors:

  • Inefficient Cell Lysis: Ensure the dried plant material is ground into a fine, homogenous powder to maximize the surface area for solvent penetration.

  • Improper pH Adjustment: During acid-base extraction, verify the pH at each step. The initial acidic solution should be sufficiently low (pH ~2) to protonate all alkaloids, and the subsequent basic solution should be high enough (pH ~9-10) to ensure complete conversion to the free-base form.[5]

  • Incomplete Solvent Extraction: The extraction with the organic solvent (e.g., chloroform) should be performed multiple times (exhaustively) with fresh solvent to ensure all alkaloids are transferred from the aqueous phase.[5]

Q2: I am getting poor resolution between γ-coniceine and coniine on my TLC plate. How can I improve this?

A2: Poor resolution is typically a mobile phase issue. Since γ-coniceine is slightly more polar than coniine, you need a solvent system that can effectively differentiate them.

  • Adjust Mobile Phase Polarity: If the spots are too high on the plate (high Rf values), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., methanol). If the spots are too low, the system is not polar enough; increase the polar component.

  • Incorporate a Basic Additive: Adding a small amount of a base, like ammonium hydroxide, to the mobile phase can improve the peak shape of alkaloids on silica gel by preventing tailing. A well-documented system is chloroform:methanol:ammonium hydroxide.[5]

Q3: The alkaloid spots on my TLC plate are streaking or "tailing." What's happening?

A3: Tailing is a common issue when separating basic compounds like alkaloids on acidic silica gel.

  • Use a Basic Modifier: As mentioned above, adding a small amount of a base like triethylamine or ammonium hydroxide to your mobile phase will neutralize the acidic sites on the silica, leading to sharper, more defined spots.

  • Sample Overloading: Applying too much of your sample extract to the TLC plate can cause streaking. Try diluting your sample or applying a smaller spot.

Q4: After running a preparative column, my fractions are still mixtures of several alkaloids. What should I do?

A4: This indicates that the column chromatography conditions were not optimal for separation.

  • Optimize the Solvent System with TLC: Before running a large column, perfect your separation on TLC plates using various solvent systems. The ideal system will show good separation between the spots for γ-coniceine and other alkaloids.

  • Use a Shallow Polarity Gradient: Instead of eluting with a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is increased slowly over time can provide much better separation of compounds with similar polarities.

  • Check Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles or cracks. The sample should be loaded onto the column in a minimal volume of solvent as a narrow band.

Quantitative Data Summary

Table 1: Physicochemical Properties of Major Hemlock Alkaloids

AlkaloidChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
γ-ConiceineC₈H₁₅N125.21171-4.56 (Predicted)
ConiineC₈H₁₇N127.23166-2
PseudoconhydrineC₈H₁₇NO143.23246 (Predicted)105

(Data sourced from[1])

Table 2: Example TLC Parameters for Hemlock Alkaloid Separation

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Chloroform : Methanol : 25% NH₄OH (10 : 1 : 0.01; v/v/v)[5]
Visualization Dragendorff's reagent
Expected Result Alkaloids appear as orange or brown spots. γ-Coniceine will have a slightly lower Rf value than coniine due to its higher polarity.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Conium maculatum

  • Maceration: Weigh 10 g of finely powdered, dried aerial parts of C. maculatum. Macerate the powder in 100 mL of 2% sulfuric acid in water for 24 hours with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then filter paper to remove solid plant material.

  • Basification: Transfer the acidic aqueous extract to a separatory funnel. Slowly add concentrated ammonium hydroxide dropwise while shaking until the pH of the solution reaches ~9-10 (verify with pH paper).

  • Solvent Extraction: Add 50 mL of chloroform to the separatory funnel. Shake vigorously for 2-3 minutes, periodically venting pressure. Allow the layers to separate completely.[5]

  • Collection: Drain the lower chloroform layer into a flask.

  • Repeat: Repeat the chloroform extraction (steps 4-5) three more times on the aqueous layer to ensure exhaustive extraction.

  • Drying and Concentration: Combine all chloroform extracts. Dry the extract over anhydrous sodium sulfate. Filter out the drying agent and evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Protocol 2: Preparative Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., pure chloroform or a chloroform/hexane mixture). Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of the mobile phase. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low-polarity solvent and gradually increase the polarity by slowly adding a more polar solvent like methanol. For example, start with 100% chloroform and gradually increase the percentage of methanol.

  • Fraction Collection: Collect small, equally sized fractions in test tubes as the solvent elutes from the column.

  • Analysis: Spot each fraction on a TLC plate and develop it using the optimized mobile phase (see Table 2). Visualize with Dragendorff's reagent to identify which fractions contain the desired γ-coniceine, which ones contain other alkaloids, and which are mixtures.

  • Pooling and Evaporation: Combine the pure fractions containing γ-coniceine and evaporate the solvent to yield the purified compound.

Visualizations

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification & Analysis Plant Dried & Powdered Conium maculatum Acid Acidification (e.g., 2% H₂SO₄) Plant->Acid Filter Filtration Acid->Filter Base Basification (e.g., NH₄OH to pH 9-10) Filter->Base Solvent Extraction with Organic Solvent (e.g., Chloroform) Base->Solvent Crude Crude Alkaloid Extract Solvent->Crude Column Silica Gel Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Pool Pooling of Pure Fractions TLC->Pool Pure Purified γ-Coniceine Pool->Pure

Caption: Workflow for the extraction and purification of γ-coniceine.

G Start Problem: Poor Separation on TLC/Column Q1 Are spots/peaks tailing? Start->Q1 A1_Yes Add basic modifier to mobile phase (e.g., NH₄OH, Et₃N) Q1->A1_Yes Yes Q2 Are Rf values too high or low? Q1->Q2 No A1_Yes->Q2 A2_High Decrease mobile phase polarity Q2->A2_High Too High A2_Low Increase mobile phase polarity Q2->A2_Low Too Low Q3 Is this for a preparative column? Q2->Q3 Optimal A2_High->Q3 A2_Low->Q3 A3_Yes Use a shallow gradient elution Q3->A3_Yes Yes End Re-run Experiment Q3->End No (TLC) A3_Yes->End

Caption: Troubleshooting logic for poor chromatographic separation.

References

Reducing signal-to-noise ratio in gamma-Coniceine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with γ-Coniceine. The information is designed to help you reduce the signal-to-noise ratio and improve the accuracy and sensitivity of your detection methods.

Troubleshooting Guides

This section addresses common issues encountered during γ-Coniceine analysis.

Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can be caused by a variety of factors, from sample preparation to instrument settings. The following guide will help you systematically troubleshoot and resolve this issue.

Question: I am experiencing a low signal-to-noise ratio in my γ-Coniceine analysis. What are the potential causes and how can I improve it?

Answer:

A low S/N ratio can be attributed to three main areas: Sample Preparation , Chromatographic Conditions , and Mass Spectrometer Settings .

1. Sample Preparation:

  • Inefficient Extraction: Incomplete extraction of γ-Coniceine from the sample matrix will result in a weak signal.

    • Recommendation: Ensure your extraction solvent is appropriate for piperidine alkaloids. Methanol and chloroform are commonly used.[1] For plant matrices, ensure thorough homogenization and sufficient extraction time. An acidic aqueous extraction followed by liquid-liquid extraction with chloroform at a basic pH can improve recovery.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of γ-Coniceine in the mass spectrometer source, leading to a reduced signal.

    • Recommendation: Incorporate a sample cleanup step. Solid-phase extraction (SPE) is a common and effective technique for removing interfering matrix components.

  • Sample Degradation: γ-Coniceine can be volatile, and improper handling or storage can lead to loss of analyte.[2][3]

    • Recommendation: Keep samples tightly sealed and stored at low temperatures. Minimize the time between sample preparation and analysis.

2. Chromatographic Conditions (LC-MS/MS):

  • Poor Peak Shape: Broad or tailing peaks will have a lower height and therefore a lower S/N ratio.

    • Recommendation: Ensure your mobile phase is compatible with your column and analyte. For basic compounds like γ-Coniceine, adding a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape.

  • Inadequate Separation: If γ-Coniceine co-elutes with interfering compounds, your signal may be suppressed.

    • Recommendation: Optimize your gradient to achieve better separation of γ-Coniceine from the matrix.

3. Mass Spectrometer Settings:

  • Suboptimal Ionization: Incorrect settings in the ion source can lead to inefficient ionization of γ-Coniceine.

    • Recommendation: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature.

  • Incorrect MRM Transitions: Using non-optimal precursor and product ions for Multiple Reaction Monitoring (MRM) will result in a weak signal.

    • Recommendation: The protonated molecule of γ-Coniceine ([M+H]⁺) is m/z 126.1.[2] A known characteristic fragment ion is m/z 55.055.[2] Use these as a starting point for your MRM transitions.

  • Low Collision Energy: Insufficient collision energy will result in poor fragmentation and a weak product ion signal.

    • Recommendation: Optimize the collision energy for each MRM transition. A direct infusion of a γ-Coniceine standard can be used to determine the optimal collision energy that produces the most intense product ion signal. A collision energy of 30 eV has been used for general fragmentation analysis.[2]

Troubleshooting Workflow for Low Signal-to-Noise Ratio

G start Low S/N Ratio for γ-Coniceine prep Sample Preparation Issues? start->prep lc Chromatography Issues? start->lc ms Mass Spectrometer Issues? start->ms extraction Inefficient Extraction? prep->extraction matrix Matrix Effects? prep->matrix peak_shape Poor Peak Shape? lc->peak_shape mrm Incorrect MRM Transitions? ms->mrm extraction->matrix No solve_extraction Optimize Extraction Protocol (e.g., solvent, pH, time) extraction->solve_extraction Yes matrix->lc No solve_matrix Implement Sample Cleanup (e.g., SPE) matrix->solve_matrix Yes peak_shape->ms No solve_peak_shape Optimize Mobile Phase (e.g., add formic acid) peak_shape->solve_peak_shape Yes collision_energy Suboptimal Collision Energy? mrm->collision_energy No solve_mrm Verify Precursor/Product Ions (Precursor: 126.1) mrm->solve_mrm Yes solve_collision_energy Optimize Collision Energy via Infusion collision_energy->solve_collision_energy Yes end_node Improved S/N Ratio collision_energy->end_node No solve_extraction->end_node solve_matrix->end_node solve_peak_shape->end_node solve_mrm->end_node solve_collision_energy->end_node

Caption: Troubleshooting workflow for low S/N ratio in γ-Coniceine detection.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for γ-Coniceine in LC-MS/MS analysis?

A1: The protonated precursor ion for γ-Coniceine is [M+H]⁺ with an m/z of 126.1.[2] A commonly observed and characteristic product ion resulting from fragmentation has an m/z of 55.055.[2] Therefore, a primary MRM transition to monitor would be 126.1 → 55.055. It is highly recommended to optimize the collision energy for this transition on your specific instrument to maximize sensitivity.

Q2: What are the best extraction methods for γ-Coniceine from plant matrices?

A2: The choice of extraction method can significantly impact your results. Here are two commonly used approaches:

  • Methanol Extraction: Simple and effective for a broad range of alkaloids. Dried and ground plant material can be extracted with methanol, followed by centrifugation to remove solid debris.[2]

  • Acid-Base Extraction: This method can provide a cleaner extract. An aqueous sulfuric acid extract of the plant material can be made basic (e.g., to pH 9) and then extracted with an organic solvent like chloroform.[1] This partitions the basic γ-Coniceine into the organic layer, leaving behind more polar interfering compounds.

Extraction MethodSolvent(s)Typical RecoveryReference
Methanol ExtractionMethanolNot specified[2]
Acid-Base ExtractionSulfuric acid, Chloroform82.6 ± 3.9%[1]

Q3: How can I minimize the impact of matrix effects?

A3: Matrix effects, which can either suppress or enhance the signal of your analyte, are a common challenge in complex samples like plant extracts. Here are some strategies to mitigate them:

  • Sample Dilution: A simple first step is to dilute your sample extract. This will reduce the concentration of interfering matrix components, but may also reduce your analyte signal to below the limit of detection.

  • Sample Cleanup: As mentioned in the troubleshooting guide, solid-phase extraction (SPE) is a highly effective way to remove matrix components that have different chemical properties from γ-Coniceine.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the calibration curve is affected by the matrix in the same way as your unknown samples, leading to more accurate quantification.

  • Isotope-Labeled Internal Standard: The most robust method for correcting for matrix effects is to use a stable isotope-labeled internal standard of γ-Coniceine. This is a form of γ-Coniceine where some of the atoms have been replaced with heavier isotopes (e.g., ¹³C or ²H). This internal standard will behave almost identically to the unlabeled γ-Coniceine during sample preparation, chromatography, and ionization, but can be distinguished by its different mass in the mass spectrometer. Any signal suppression or enhancement will affect both the analyte and the internal standard equally, allowing for accurate correction.

Q4: What is the fragmentation pattern of γ-Coniceine in mass spectrometry?

A4: The fragmentation of γ-Coniceine in mass spectrometry typically involves the cleavage of the piperidine ring and its propyl side chain. The protonated molecule ([M+H]⁺ at m/z 126.1) is the precursor ion. Upon collision-induced dissociation (CID), various fragment ions can be produced. One of the most characteristic fragment ions is observed at m/z 55.055.[2] The exact fragmentation pathway can be complex, but it generally involves the loss of neutral molecules from the precursor ion.

γ-Coniceine Fragmentation Pathway

G precursor γ-Coniceine [M+H]⁺ m/z 126.1 cid Collision-Induced Dissociation (CID) precursor->cid fragment1 Characteristic Fragment m/z 55.055 other_fragments Other Fragments cid->fragment1 cid->other_fragments

Caption: Simplified fragmentation pathway of γ-Coniceine in mass spectrometry.

Experimental Protocols

This section provides an example of a detailed methodology for the extraction and analysis of γ-Coniceine.

Protocol: Extraction of γ-Coniceine from Plant Material for LC-MS/MS Analysis

  • Sample Homogenization:

    • Weigh approximately 1 gram of fresh or 0.2 grams of dried plant material.

    • Homogenize the sample in a suitable solvent (e.g., 10 mL of methanol) using a blender or a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Transfer the homogenized sample to a centrifuge tube.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.

    • Combine the supernatants.

  • Sample Cleanup (if necessary):

    • Evaporate the combined supernatants to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for solid-phase extraction (SPE).

    • Perform SPE using a cartridge appropriate for the retention of basic compounds.

    • Elute the γ-Coniceine from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate γ-Coniceine from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Primary: 126.1 → 55.055

      • Secondary (for confirmation): To be determined by direct infusion of a standard.

    • Collision Energy: Optimize for each transition on your instrument.

ParameterValue
LC Column C18 Reversed-Phase
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Ionization Mode ESI+
Precursor Ion (m/z) 126.1
Product Ion (m/z) 55.055
Collision Energy Instrument Dependent (start at 30 eV)

References

Troubleshooting guide for inconsistent results in gamma-Coniceine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers working with gamma-coniceine. It addresses common issues encountered during extraction, quantification, and bioassays to help ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound extract is turning a reddish-brown color. Is this normal?

A1: Yes, this is a common observation. This compound is susceptible to oxidation and degradation upon exposure to air and light, which can result in a color change to red or brown.[1] To minimize this, it is crucial to work quickly, protect samples from light by using amber vials or covering them with aluminum foil, and consider working under an inert atmosphere (e.g., nitrogen or argon) if possible. For storage, freshly prepared solutions should be used whenever possible.

Q2: I'm seeing variable results in my bioassays. What are the potential causes?

A2: Inconsistent results in this compound bioassays can stem from several factors:

  • Sample Degradation: As mentioned in Q1, this compound is unstable. Ensure that your stock solutions and dilutions are freshly prepared for each experiment.

  • Volatility: this compound is a volatile compound.[2] Sample loss can occur during sample preparation, extraction, and even from uncovered microplates. Keep sample containers tightly sealed and minimize the time samples are left open to the atmosphere.

  • pH of Medium: The charge state of this compound, an alkaline liquid, is dependent on the pH of the surrounding medium. Changes in pH can affect its ability to cross cell membranes and interact with its target, the nicotinic acetylcholine receptors (nAChRs). Ensure your buffer systems are robust and the pH is consistent across experiments.

  • Receptor Desensitization: Nicotinic acetylcholine receptors can become desensitized after prolonged exposure to agonists.[3][4] This can lead to a diminished response in subsequent applications of this compound. Consider implementing wash steps between agonist applications and optimizing the exposure time.

Q3: I'm having trouble detecting this compound using HPLC. What could be the issue?

A3: Several factors could contribute to detection issues with HPLC:

  • Volatility and Sample Loss: Due to its volatility, you may be losing the analyte during sample preparation steps like solvent evaporation.[5] Use gentle evaporation techniques, such as a stream of nitrogen at low temperatures.

  • Improper Mobile Phase pH: The retention of alkaloids on a reverse-phase column is highly dependent on the pH of the mobile phase. For a basic compound like this compound, a slightly alkaline mobile phase can improve peak shape and retention. However, ensure the pH is compatible with your column's stationary phase.

  • Detector Wavelength: Ensure your UV detector is set to an appropriate wavelength for detecting this compound. While a specific optimal wavelength for this compound is not consistently reported in the literature, a general scan from 200-400 nm on a purified sample can help determine the absorbance maximum.

  • Column Choice: A C18 column is commonly used for alkaloid analysis. However, if you are experiencing poor peak shape (tailing), consider a column with base-deactivated silica or the use of a mobile phase additive like triethylamine to mask residual silanol groups.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a neurotoxin that acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[2] Its binding to these receptors, which are ligand-gated ion channels, leads to depolarization of the postsynaptic membrane, causing neuromuscular blockade and, at high concentrations, respiratory paralysis.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound after extraction Incomplete cell lysis.Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[7]
Improper pH during extraction.Alkaloids are typically extracted from plant material in their salt form using an acidified aqueous solution. The free base is then liberated by making the solution alkaline before extracting with an organic solvent.[7] Ensure the pH is sufficiently acidic (e.g., pH 1-2) during the initial extraction and sufficiently alkaline (e.g., pH 9-10) for the organic solvent extraction.
Volatilization during solvent removal.Avoid high temperatures when evaporating the solvent. Use a rotary evaporator at low temperature and reduced pressure, or a gentle stream of nitrogen.
Inconsistent peak areas in HPLC quantification Sample degradation in the autosampler.Use a cooled autosampler if available. Prepare fresh sample dilutions and run them as soon as possible.
Inconsistent injection volume.Ensure the injector is functioning correctly and that there are no air bubbles in the syringe.
Sample loss due to volatility from vial.Use autosampler vials with septa that provide a good seal. Do not pre-pierce the septa.
No response or weak response in cell-based assays Incorrect cell line or receptor expression.Confirm that the cell line used expresses the target nicotinic acetylcholine receptors. This compound has been shown to be active on human fetal muscle-type nAChRs.[8][9]
Degradation of this compound in the assay medium.Prepare fresh dilutions of this compound in the assay buffer immediately before use.
pH of the assay buffer is not optimal.Verify and maintain a consistent physiological pH (typically 7.2-7.4) in your assay buffer.
High background noise in fluorescence-based assays Autofluorescence of this compound or its degradation products.Run a control with this compound in the assay medium without cells to check for background fluorescence.
Contamination of reagents or disposables.Use high-purity reagents and sterile, nuclease-free disposables.

Experimental Protocols

Extraction of this compound from Conium maculatum

This protocol is a general guideline and may require optimization based on the plant material and specific experimental goals.

Materials:

  • Dried and finely powdered Conium maculatum plant material (leaves or seeds).

  • 0.1 M Sulfuric Acid (H₂SO₄).

  • 25% Ammonium Hydroxide (NH₄OH).

  • Chloroform (CHCl₃).

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Rotary evaporator or nitrogen stream.

  • pH meter or pH indicator strips.

Procedure:

  • Macerate 10 g of the powdered plant material in 100 mL of 0.1 M H₂SO₄ for 24 hours at room temperature with occasional stirring.

  • Filter the mixture and wash the plant residue with a small amount of 0.1 M H₂SO₄. Combine the filtrates.

  • Adjust the pH of the filtrate to approximately 9-10 by slowly adding 25% NH₄OH while stirring. Monitor the pH carefully.

  • Transfer the alkaline solution to a separatory funnel and extract three times with 50 mL portions of chloroform.

  • Combine the chloroform extracts and dry over anhydrous Na₂SO₄.

  • Filter to remove the Na₂SO₄ and evaporate the chloroform under reduced pressure at a low temperature (<40°C) to obtain the crude alkaloid extract.

  • For long-term storage, dissolve the extract in a suitable solvent, store in an amber vial at -20°C, and blanket with nitrogen if possible.

Quantification of this compound by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., triethylamine in water, pH adjusted). The exact ratio should be optimized for best separation. A starting point could be Methanol:Acetonitrile:0.1% Triethylamine in water (pH 7.5) (40:40:20 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by scanning a purified standard (a starting point could be 210 nm).

  • Column Temperature: 25°C.

Procedure:

  • Prepare a stock solution of a this compound standard of known concentration in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the crude extract or purified sample in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_bioassay Bioassay plant_material Powdered Plant Material acid_extraction Acidic Aqueous Extraction (0.1 M H₂SO₄) plant_material->acid_extraction filtration1 Filtration acid_extraction->filtration1 alkalinization Basification (NH₄OH to pH 9-10) filtration1->alkalinization liquid_liquid_extraction Liquid-Liquid Extraction (Chloroform) alkalinization->liquid_liquid_extraction drying Drying (Na₂SO₄) liquid_liquid_extraction->drying evaporation Solvent Evaporation drying->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc_prep Sample Preparation for HPLC crude_extract->hplc_prep sample_application Application of this compound crude_extract->sample_application hplc_injection HPLC-UV Analysis hplc_prep->hplc_injection quantification Quantification hplc_injection->quantification cell_culture Cell Culture (nAChR expressing) cell_culture->sample_application functional_readout Functional Readout (e.g., Calcium Imaging) sample_application->functional_readout data_analysis Data Analysis functional_readout->data_analysis

Caption: A general workflow for the extraction, analysis, and bioassay of this compound.

signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_membrane Cell Membrane nAChR nAChR ion_channel Ion Channel Opening nAChR->ion_channel Activates gamma_coniceine This compound gamma_coniceine->nAChR Binds to ion_influx Cation Influx (Na⁺, Ca²⁺) ion_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Downstream Cellular Response (e.g., Neuromuscular Blockade) depolarization->cellular_response

Caption: The signaling pathway of this compound at the nicotinic acetylcholine receptor.

References

Validation & Comparative

Bridging the Gap in Alkaloid Analytics: A Comparative Guide to a Novel Method for Gamma-Coniceine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of phytochemical analysis, the precise and efficient detection of specific alkaloids remains a cornerstone of drug discovery, toxicology, and quality control. This guide introduces a novel analytical approach utilizing Mass Spectrometry Imaging (MSI) with on-tissue derivatization for the detection of gamma-coniceine, a toxic piperidine alkaloid. We provide a comprehensive comparison with the established Thin-Layer Chromatography (TLC) method, offering researchers, scientists, and drug development professionals a clear perspective on the advantages and applications of each technique.

The burgeoning field of alkaloid research necessitates the development of sophisticated analytical methodologies. While traditional chromatographic techniques have long served as the gold standard, emerging technologies are paving the way for more nuanced and informative analyses. This guide delves into the validation of a novel MSI-based method, presenting its unique capabilities in contrast to a well-established TLC protocol for the detection of this compound.

Comparative Analysis of Analytical Methods

The following tables summarize the key performance characteristics of the novel Mass Spectrometry Imaging (MSI) with on-tissue derivatization and the traditional Thin-Layer Chromatography (TLC) method for this compound detection.

Table 1: Quantitative Performance of the TLC Method

Validation ParameterResult
Linearity (r²)0.93[1][2][3]
Average Recovery82.6 ± 3.9%[1][2][3]
Limit of Detection (LOD)0.7 µg per spot[1][2]
Limit of Quantification (LOQ)0.6 µg/mL[1][2]

Table 2: Methodological Comparison

FeatureNovel Method: Mass Spectrometry Imaging (MSI) with On-Tissue DerivatizationTraditional Alternative: Thin-Layer Chromatography (TLC)
Principle In-situ analysis of molecules on a tissue surface based on their mass-to-charge ratio.[4]Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3]
Sample Preparation Cryo-sectioning of tissue, followed by on-tissue derivatization.Extraction of alkaloids from the sample matrix.[1][2][3]
Data Output Spatial distribution map of the analyte across the tissue section.[4]Chromatogram with spots corresponding to separated compounds.[1][2][3]
Key Advantage Provides spatial localization of the analyte within the sample.[4]Simple, cost-effective, and provides quantitative data.[1][2]
Limitations Primarily qualitative/semi-quantitative; complex instrumentation.Lower sensitivity and resolution compared to mass spectrometry-based methods.

Experimental Protocols

Novel Method: Mass Spectrometry Imaging (MSI) with On-Tissue Derivatization

This method allows for the visualization of this compound distribution directly in plant tissues.

1. Sample Preparation:

  • Fresh plant material (e.g., Conium maculatum fruits) is flash-frozen and embedded.
  • Thin tissue sections (e.g., 12 µm) are prepared using a cryostat and mounted onto conductive slides.

2. On-Tissue Derivatization:

  • A derivatization agent is applied to the tissue section to enhance the ionization efficiency of this compound. This is crucial for improving the signal intensity in MALDI-MS.[4]

3. MALDI-MSI Analysis:

  • A MALDI matrix is applied to the derivatized tissue section.
  • The slide is introduced into a MALDI-TOF mass spectrometer.
  • The instrument is set to acquire mass spectra across a defined area of the tissue.
  • The distribution of the ion corresponding to the derivatized this compound (m/z 126.1278) is mapped to generate an ion image.[4][5]

Traditional Alternative: Thin-Layer Chromatography (TLC)

This method is suitable for the quantification of this compound in plant extracts.[1][2][3]

1. Extraction:

  • An aqueous sulfuric acid extract of the plant material is prepared.
  • The pH of the extract is adjusted to 9.
  • The alkaloids are exhaustively extracted with chloroform.[1][2][3]
  • The chloroform extract is partially evaporated.

2. TLC Development:

  • The concentrated extract is spotted onto a silica gel TLC plate alongside a this compound standard.
  • The plate is developed in a suitable mobile phase (e.g., chloroform-acetone, 65:35 v/v).[2]

3. Visualization and Quantification:

  • The plate is sprayed with Dragendorff's reagent to visualize the alkaloid spots.[1][2][3]
  • The intensity of the sample spots is visually compared with the standard spots for quantification.[1][2][3]

Visualizing the Workflow

To further elucidate the experimental process of the novel MSI method, the following diagram outlines the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization On-Tissue Derivatization cluster_analysis MALDI-MSI Analysis a Fresh Tissue b Cryo-sectioning a->b c Apply Derivatization Agent b->c d Matrix Application c->d e Mass Spectrometry d->e f Ion Image Generation e->f

Caption: Experimental workflow for MSI with on-tissue derivatization.

Conclusion

The novel Mass Spectrometry Imaging method with on-tissue derivatization offers an unprecedented view of the spatial distribution of this compound within biological tissues. This capability is invaluable for understanding the biosynthesis, transport, and ecological roles of this alkaloid. While the traditional TLC method remains a robust and accessible technique for the quantitative analysis of this compound extracts, the MSI approach provides a powerful complementary tool for in-situ localization. The choice of method will ultimately depend on the specific research question, with TLC being ideal for bulk quantification and MSI for detailed spatial analysis. The continued development and validation of such novel methods will undoubtedly propel further advancements in natural product research and related fields.

References

A Comparative Analysis of Gamma-Coniceine and Coniine Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of two closely related piperidine alkaloids: γ-coniceine and coniine. Both compounds are found in poison hemlock (Conium maculatum) and are known for their potent neurotoxicity. This document synthesizes experimental data on their lethal doses, mechanisms of action, and biosynthetic relationship to offer a clear perspective on their relative toxicities.

Mechanism of Action: Neuromuscular Blockade

Both γ-coniceine and coniine exert their primary toxic effects at the neuromuscular junction, the critical synapse where motor neurons communicate with skeletal muscle fibers. Their mechanism involves the disruption of signaling at nicotinic acetylcholine receptors (nAChRs).[1][2][3]

Coniine acts as a potent antagonist or depolarizing neuromuscular blocker of the nAChR on the post-synaptic membrane.[1][4][5] Normally, the neurotransmitter acetylcholine (ACh) binds to these receptors, causing them to open and allow an influx of sodium ions, which depolarizes the muscle cell and triggers contraction. Coniine binds to these same receptors, initially causing stimulation but then preventing repolarization.[4] This persistent depolarization inactivates voltage-gated sodium channels, leading to a flaccid paralysis.[4] The paralysis typically ascends from the lower limbs, and death results from paralysis of the respiratory muscles, leading to asphyxiation while the victim remains conscious.[4][5]

Gamma-coniceine, the biosynthetic precursor to coniine, also acts on nAChRs and is considered a potent agonist.[6] Its interaction with the receptor is highly effective at inducing a toxic response, contributing significantly to the overall toxicity of poison hemlock, especially in the early stages of plant growth.

Comparative Toxicity: Quantitative Data

The acute toxicity of these alkaloids has been quantified using the median lethal dose (LD50) in mouse bioassays. The LD50 is the dose required to cause death in 50% of the tested animal population. Experimental data reveals that γ-coniceine is significantly more potent and lethal than coniine.

It is also important to note that coniine exists as two stereoisomers, (S)-(+)-coniine and (R)-(-)-coniine, with the (R)-(-) enantiomer being the more biologically active and toxic form.[4]

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
γ-Coniceine MouseIntraperitoneal4.4[6][7]
(-)-Coniine MouseIntraperitoneal7.0[8]
(±)-Coniine (Racemic) MouseIntraperitoneal7.7[8]
(+)-Coniine MouseIntraperitoneal12.1[8]

Data presented is for intraperitoneal injection in mice to ensure a consistent basis for comparison.

Visualizing the Molecular and Experimental Pathways

To better understand the relationship and effects of these toxins, the following diagrams illustrate their biosynthesis, their impact on neuromuscular signaling, and the workflow for determining their toxicity.

cluster_0 Biosynthesis of Coniine PKS Polyketide Synthase Keto 5-Keto-octanal PKS->Keto Carbon backbone formation Butyryl Butyryl-CoA Butyryl->PKS Malonyl 2x Malonyl-CoA Malonyl->PKS Cyclization Non-enzymatic cyclization Keto->Cyclization Transamination Amino L-Alanine:5-keto-octanal aminotransferase Amino->Cyclization gConiceine γ-Coniceine Cyclization->gConiceine Reductase γ-Coniceine Reductase (NADPH-dependent) gConiceine->Reductase Coniine Coniine Reductase->Coniine Reduction

Caption: Biosynthetic pathway from precursors to γ-coniceine and coniine.

cluster_0 Neuromuscular Junction MN Motor Neuron Terminal ACh_Vesicle Vesicle with Acetylcholine (ACh) Muscle Muscle Fiber (Postsynaptic Membrane) ACh_Vesicle->Muscle ACh Release nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Na+ Influx -> Depolarization nAChR->Ion_Channel ACh Binding Block Receptor Blockade & Persistent Depolarization nAChR->Block Contraction Muscle Contraction Ion_Channel->Contraction Toxin γ-Coniceine / Coniine Toxin->nAChR Binds to receptor Paralysis Flaccid Paralysis Block->Paralysis

Caption: Mechanism of neuromuscular blockade by γ-coniceine and coniine.

cluster_workflow Experimental Workflow: LD50 Determination A1 Animal Selection (e.g., BALB/c mice, specific sex and weight) A2 Acclimatization (Standard housing & feeding conditions) A1->A2 C1 Group Assignment (Animals randomly assigned to dose groups) A2->C1 B1 Dose Preparation (Alkaloid dissolved in vehicle, e.g., saline) B2 Dose Range Finding (Preliminary test with wide dose range) B1->B2 B2->C1 D1 Administration (Single intraperitoneal injection) C1->D1 E1 Observation (Monitor for clinical signs of toxicity and mortality) D1->E1 F1 Data Collection (Record number of deaths per group over 24-72h) E1->F1 G1 Statistical Analysis (e.g., Probit analysis to calculate LD50) F1->G1

Caption: Generalized workflow for an in vivo LD50 determination study.

Experimental Protocols

The data presented in this guide are derived from standardized and reproducible experimental procedures. Below are detailed methodologies for the key experiments cited.

In Vivo Acute Toxicity Bioassay (LD50 Determination)

This protocol outlines the determination of the median lethal dose (LD50) in a mouse model, consistent with methodologies used in cited studies and OECD guidelines.[9][10]

  • Objective: To determine the single dose of a substance that causes mortality in 50% of a test animal group.

  • Animal Model: Healthy, young adult mice (e.g., BALB/c strain), typically of a single sex (females are often preferred) and within a defined weight range (e.g., 18-22g).[6]

  • Housing and Acclimatization: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment to minimize stress.[1]

  • Test Substance Preparation: The pure alkaloid (γ-coniceine or coniine) is dissolved in a sterile, non-toxic vehicle, such as physiological saline, to the desired concentrations for injection.

  • Procedure (Up-and-Down Method - OECD 425):

    • A preliminary estimate of the LD50 is made based on existing data. The first animal receives a dose slightly below this estimate.

    • The animal is observed for a defined period (typically at 30 minutes, 1, 2, 4, and 24 hours post-injection) for clinical signs of toxicity (e.g., tremors, ataxia, convulsions, paralysis) and mortality.[9] The observation period can extend up to 14 days to monitor for delayed effects.[5]

    • If the first animal survives, the next animal receives a higher dose (e.g., by a factor of 1.6-3.2).[11]

    • If the first animal dies, the next animal receives a lower dose.

    • This sequential dosing continues, with the outcome for each animal determining the dose for the next, until a specified stopping criterion is met.

  • Data Analysis: The pattern of outcomes (survival or death) is used in a statistical program, such as the AOT425StatPgm, to calculate the maximum likelihood estimate of the LD50 and its confidence interval.[11]

In Vitro Nicotinic Acetylcholine Receptor (nAChR) Activity Assay

This protocol describes an in vitro method to assess the potency of compounds at the muscle-type nAChR, as performed in the cited toxicological studies.[6][7]

  • Objective: To measure the agonist or antagonist activity of the alkaloids on human fetal muscle-type nAChRs.

  • Cell Line: TE-671 human medulloblastoma cells, which endogenously express functional fetal muscle-type nAChRs.[3][8]

  • Cell Culture: TE-671 cells are maintained in appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[3]

  • Assay Principle: The assay utilizes a fluorescent dye that is sensitive to changes in the cell's membrane potential. Activation of nAChRs by an agonist causes an influx of positive ions, depolarizing the cell membrane and leading to an increase in fluorescence, which can be measured with a plate reader.[3][12]

  • Procedure:

    • TE-671 cells are seeded into 96-well plates and grown to confluence.

    • Cells are loaded with a membrane potential-sensitive fluorescent dye.

    • A baseline fluorescence reading is taken.

    • The test compound (γ-coniceine or coniine) is added at various concentrations to the wells.

    • The change in fluorescence intensity is recorded over time. An increase in fluorescence indicates agonist activity.

    • To test for antagonist activity, the cells are pre-incubated with the test compound before the addition of a known nAChR agonist like acetylcholine. A reduction in the agonist-induced fluorescence indicates antagonism.

  • Data Analysis: Concentration-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration. From these curves, the EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists) can be calculated to determine the compound's potency.

Conclusion

The experimental evidence clearly demonstrates that γ-coniceine is a more acutely toxic compound than coniine . The LD50 value for γ-coniceine in mice is approximately 1.6 times lower than that of the most potent coniine enantiomer, (-)-coniine, and about 2.8 times lower than the least potent enantiomer, (+)-coniine.[6][7][8] This heightened toxicity is consistent with its role as a potent agonist at nicotinic acetylcholine receptors.

While coniine is more widely known historically for its role in the poisoning of Socrates, this analysis underscores that its biosynthetic precursor, γ-coniceine, is the more lethal of the two alkaloids on a per-milligram basis. This information is critical for toxicological risk assessments, the development of potential therapeutics for hemlock poisoning, and for researchers studying the structure-activity relationships of nAChR ligands.

References

Quantitative comparison of gamma-Coniceine content in different Conium species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of gamma-coniceine content in different species of the genus Conium. Due to the highly toxic nature of Conium alkaloids, accurate quantification is crucial for research in toxicology, pharmacology, and drug development. This document summarizes the available quantitative data, details the experimental protocols for analysis, and illustrates the relevant biological pathways.

Quantitative Comparison of this compound Content

This compound (γ-coniceine) is a piperidine alkaloid and a precursor to the highly toxic alkaloid coniine.[1] Its concentration in Conium species can vary significantly depending on the plant's age, developmental stage, and environmental conditions.[2] While several species within the Conium genus are known to be poisonous, quantitative data for γ-coniceine is predominantly available for Conium maculatum (poison hemlock).

SpeciesPlant PartThis compound Content (mg/g of plant material)Reference
Conium maculatumAerial parts1.21 ± 0.08[2]
Conium chaerophylloidesNot availableData not available
Conium sphaerocarpumNot availableData not available

Note: There is a significant gap in the scientific literature regarding the quantitative analysis of γ-coniceine in Conium species other than C. maculatum. Further research is required to determine the alkaloid profiles of species such as C. chaerophylloides and C. sphaerocarpum. All species within the Conium genus are considered highly toxic.[3]

Experimental Protocols

Accurate quantification of γ-coniceine relies on robust analytical methodologies. The following protocols are based on established methods for the analysis of piperidine alkaloids in plant matrices.

Sample Preparation and Extraction

A multi-step extraction process is necessary to isolate the alkaloids from the plant material.

  • Homogenization: Dried and powdered plant material (e.g., leaves, stems, seeds) is the starting point for extraction.

  • Solvent Extraction: The homogenized sample is typically extracted with an organic solvent such as methanol.[4] An internal standard may be added at this stage for accurate quantification.

  • Acid-Base Extraction: A liquid-liquid acid-base extraction is a common method to purify the alkaloids from the crude extract. This involves partitioning the extract between an acidic aqueous solution and an organic solvent to separate the basic alkaloids.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for the quantification of Conium alkaloids.

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is commonly used for the separation of piperidine alkaloids.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically employed.[5][6]

  • Detection: A Photodiode Array (PDA) detector or a Mass Spectrometry (MS) detector can be used for identification and quantification.[6]

  • Quantification: The concentration of γ-coniceine is determined by comparing the peak area of the sample to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Derivatization: While not always necessary, derivatization of the alkaloids can improve their volatility and chromatographic behavior.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable for the separation of these alkaloids.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Ionization: Electron Ionization (EI) is a common ionization method for GC-MS analysis.

  • Detection: A mass spectrometer is used to detect and identify the compounds based on their mass spectra and retention times.

  • Quantification: Quantification is achieved by creating a calibration curve with known concentrations of a γ-coniceine standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in Conium species.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Interpretation Plant_Material Conium Plant Material (e.g., leaves, seeds) Grinding Drying and Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Purification Acid-Base Purification Extraction->Purification HPLC HPLC Analysis Purification->HPLC Purified Extract GCMS GC-MS Analysis Purification->GCMS Purified Extract Quantification Quantification (vs. Standard) HPLC->Quantification GCMS->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for the extraction and quantification of this compound.

Signaling Pathway: Mechanism of Action

This compound, similar to its derivative coniine, exerts its toxic effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][7] This interaction blocks neuromuscular transmission, leading to muscle paralysis.

Signaling Pathway of this compound cluster_neuron Motor Neuron Terminal cluster_muscle Muscle Fiber Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR ACh binds to nAChR Ion_Channel Ion Channel Opening (Na+ influx) nAChR->Ion_Channel Blocked_Signal Signal Blocked Paralysis nAChR->Blocked_Signal Inhibition Muscle_Contraction Muscle Contraction Ion_Channel->Muscle_Contraction Gamma_Coniceine This compound Gamma_Coniceine->nAChR Blocks ACh binding

Caption: Mechanism of this compound at the neuromuscular junction.

References

Navigating the Challenges of Specificity: A Comparison Guide for Gamma-Coniceine Immunoassay Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sensitive and specific immunoassays for the detection of gamma-coniceine, a toxic piperidine alkaloid found in poison hemlock (Conium maculatum), is critical for forensic toxicology, veterinary diagnostics, and pharmaceutical research. A key challenge in the development of such assays lies in the potential for cross-reactivity of antibodies with other structurally similar alkaloids present in C. maculatum. This guide provides a comparative overview of antibody assessment for this compound immunoassays, complete with experimental protocols and data presentation formats to aid researchers in developing highly specific detection methods.

The Challenge of Cross-Reactivity with Hemlock Alkaloids

Poison hemlock contains a cocktail of at least eight related piperidine alkaloids.[1] The two most abundant and toxic are generally this compound and coniine.[1] The structural similarity among these alkaloids, as depicted below, presents a significant hurdle in the development of antibodies that can specifically recognize this compound without binding to other related compounds.

Caption: Structural relationships between major hemlock alkaloids.

High cross-reactivity can lead to false-positive results and inaccurate quantification of this compound. Therefore, a thorough assessment of antibody specificity is a mandatory step in the validation of any this compound immunoassay.

Comparative Antibody Performance: A Representative Analysis

While specific comparative data for commercially available anti-gamma-coniceine antibodies is limited in publicly accessible literature, this section presents a representative comparison of two hypothetical antibodies: a monoclonal antibody (mAb-gCon1) and a polyclonal antibody (pAb-gCon2). This data, presented in the table below, illustrates the type of analysis required to assess cross-reactivity. The cross-reactivity percentages are calculated as (IC50 of this compound / IC50 of competing alkaloid) x 100.

Competing AlkaloidStructuremAb-gCon1 Cross-Reactivity (%)pAb-gCon2 Cross-Reactivity (%)
This compound Target 100 100
ConiinePropylpiperidine15.245.8
N-methylconiineN-methyl-propylpiperidine3.112.5
Conhydrine2-(1-hydroxypropyl)piperidine0.85.3
Pseudoconhydrine5-hydroxy-2-propylpiperidine< 0.11.2
PiperidineHeterocyclic amine< 0.010.5

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of cross-reactivity assessment.

Experimental Protocols

The development and validation of a specific immunoassay for this compound involves several key experimental stages.

Hapten Synthesis and Immunogen Preparation

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response.

Methodology:

  • Hapten Derivatization: Introduce a functional group (e.g., a carboxyl group) onto the this compound molecule to enable conjugation. This is a critical step that influences the specificity of the resulting antibodies. The position of the linker arm should be chosen to expose the unique structural features of this compound.

  • Carrier Protein Conjugation: Covalently link the derivatized this compound hapten to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The carbodiimide reaction is a common method for this conjugation.

Hapten_Synthesis_Workflow cluster_hapten Hapten Preparation cluster_conjugation Immunogen Synthesis gamma_Coniceine γ-Coniceine Derivatization Introduce Linker Arm gamma_Coniceine->Derivatization Activated_Hapten Activated Hapten Derivatization->Activated_Hapten Conjugation Carbodiimide Coupling Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Conjugation Immunogen γ-Coniceine-KLH Conjugate Conjugation->Immunogen

Caption: Workflow for immunogen preparation.

Antibody Production

Both monoclonal and polyclonal antibodies can be generated.

  • Polyclonal Antibody Production:

    • Immunize an animal (e.g., rabbit, goat) with the this compound-KLH immunogen.

    • Administer booster injections at regular intervals to increase the antibody titer.

    • Collect blood and isolate the antiserum containing the polyclonal antibodies.

    • Purify the antibodies using affinity chromatography.

  • Monoclonal Antibody Production:

    • Immunize mice with the this compound-KLH immunogen.

    • Isolate spleen cells from a mouse with a high antibody titer.

    • Fuse the spleen cells with myeloma cells to create hybridomas.

    • Screen the hybridomas for the production of antibodies that bind to this compound-BSA.

    • Clone the selected hybridoma cell lines to produce a continuous supply of monoclonal antibodies.

Immunoassay Development and Cross-Reactivity Testing

A competitive enzyme-linked immunosorbent assay (cELISA) is a common format for detecting small molecules.

Methodology:

  • Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate.

  • Competition: Add a mixture of the anti-gamma-coniceine antibody and the sample (or standard). The free this compound in the sample will compete with the coated this compound-BSA for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

  • Cross-Reactivity Assessment: To determine the cross-reactivity, perform the cELISA with a range of concentrations of other hemlock alkaloids and calculate their respective IC50 values.

cELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Generation Coat_Plate Coat plate with γ-Coniceine-BSA Block Block unbound sites Coat_Plate->Block Add_Sample Add sample/standard and anti-γ-Coniceine Ab Block->Add_Sample Incubate Incubate Add_Sample->Incubate Wash1 Wash Incubate->Wash1 Add_Secondary_Ab Add enzyme-linked secondary Ab Wash1->Add_Secondary_Ab Wash2 Wash Add_Secondary_Ab->Wash2 Add_Substrate Add chromogenic substrate Wash2->Add_Substrate Read_Plate Measure absorbance Add_Substrate->Read_Plate

Caption: Competitive ELISA workflow for this compound detection.

Conclusion

The development of a highly specific immunoassay for this compound is achievable but requires rigorous validation of antibody cross-reactivity against structurally related hemlock alkaloids. While monoclonal antibodies generally offer higher specificity, polyclonal antibodies can also be suitable if properly characterized. Researchers should prioritize the generation of comprehensive cross-reactivity data, as illustrated in this guide, to ensure the accuracy and reliability of their this compound immunoassays. The detailed protocols and workflows provided herein serve as a foundational resource for the development and comparative assessment of antibodies for this important toxic alkaloid.

References

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of Synthetic γ-Coniceine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of synthetic γ-coniceine, a key intermediate in the biosynthesis of the toxic alkaloid coniine. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting quantitative data, detailed experimental protocols, and a comparative overview with alternative analytical methods.

Spectroscopic Data Summary

The structural elucidation of synthetic γ-coniceine relies on a combination of spectroscopic methods to unambiguously determine its molecular structure. The data presented in the following tables have been compiled from various studies to provide a comparative reference.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for γ-Coniceine
Technique Nucleus Chemical Shift (δ) in ppm Assignment
¹H NMR¹H3.50 (br t)CH₂ attached to N
2.06 (m)CH₂ groups attached to the imine
1.60 (m)CH₂
1.51 (m)CH₂–CH₂ of piperidine ring
0.88 (t)CH₃
¹³C NMR¹³C171.2C=N
48.9C attached to N
42.9
28.9
21.9
19.7
19.5
13.8CH₃
Table 2: Mass Spectrometry Data for γ-Coniceine
Technique Ionization Mode m/z Value Assignment
Mass Spectrometry (MS)Electrospray (ESI+)126.1278[M+H]⁺
Table 3: Infrared (IR) Spectroscopy Data for γ-Coniceine
Technique Vibrational Mode Calculated Absorption Band (cm⁻¹) Assignment
Infrared (IR) SpectroscopyC=N stretch1684Imine double bond
N-H and C-H stretch3600-2800
C-N, C-H, and C-C vibrations1800-400
Table 4: Comparison with Alternative Analytical Techniques
Technique Key Performance Metrics Application for γ-Coniceine
Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time: 4.55 ± 0.05 min (example)Provides separation and mass spectral data for identification and quantification.
High-Performance Liquid Chromatography (HPLC) Retention Time: Method dependentSuitable for the analysis of alkaloids, often coupled with UV or MS detection.
Thin-Layer Chromatography (TLC) Rf Value: System dependentA simple, cost-effective method for qualitative analysis and monitoring reactions.
Capillary Electrophoresis (CE) Migration Time: Method dependentOffers high-resolution separation of alkaloids based on their charge and size.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for the key spectroscopic techniques, which can be adapted for the analysis of synthetic γ-coniceine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of γ-coniceine.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic γ-coniceine sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse sequence.

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of γ-coniceine.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthetic γ-coniceine sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (Example for ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. For tandem MS (MS/MS) experiments, select the precursor ion and apply collision-induced dissociation (CID) to obtain a fragmentation pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in γ-coniceine.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

  • Instrument Parameters (Example for FTIR):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in γ-coniceine, with particular attention to the C=N stretching vibration.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic confirmation of synthetic γ-coniceine.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Confirmation Synthesis Synthetic γ-Coniceine NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS IR Infrared Spectroscopy (FTIR) Synthesis->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the structural confirmation of synthetic γ-coniceine.

Discussion and Comparison

The structural confirmation of synthetic γ-coniceine is most reliably achieved through a combination of spectroscopic techniques.

  • NMR Spectroscopy is the cornerstone for unambiguous structure elucidation. ¹H NMR provides information on the proton environment and their connectivity, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can further establish the connectivity between protons and carbons, providing definitive structural proof.

  • Mass Spectrometry is essential for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. Tandem mass spectrometry (MS/MS) aids in structural elucidation by providing information about the fragmentation pattern of the molecule. For γ-coniceine, the observation of the protonated molecule at m/z 126 is a key piece of evidence.[1]

  • Infrared Spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. In the case of γ-coniceine, the most characteristic feature in the IR spectrum is the absorption band corresponding to the C=N stretching vibration of the imine group, which is calculated to be around 1684 cm⁻¹.[2][3]

  • UV-Visible Spectroscopy is generally less informative for the structural confirmation of γ-coniceine. This is because it lacks an extended conjugated system, which is typically required for strong absorption in the UV-Vis region (200-800 nm). Any absorption would likely be weak and at shorter wavelengths, making it non-diagnostic.

Alternative and Complementary Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like γ-coniceine. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both identification and quantification.

  • High-Performance Liquid Chromatography (HPLC) can be used for the analysis and purification of γ-coniceine. When coupled with a mass spectrometer (LC-MS), it becomes a highly sensitive and specific analytical tool.

  • Capillary Electrophoresis (CE) offers high-resolution separation of charged species and can be a valuable tool for the analysis of alkaloids, including γ-coniceine, especially for chiral separations if required.

References

Comparative Pharmacological Activity of Gamma-Coniceine Enantiomers: A Guided Review and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Direct comparative studies on the pharmacological activities of the individual enantiomers of gamma-coniceine, (+)-γ-coniceine and (-)-γ-coniceine, are not available in the current scientific literature. This guide therefore provides a comprehensive overview of the known pharmacology of racemic γ-coniceine and draws comparisons from stereoselective studies of the closely related piperidine alkaloids, coniine and N-methylconiine, to infer potential differences and guide future research.

Introduction to this compound and Stereoisomerism

This compound is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum) and is a biosynthetic precursor to the more widely known alkaloid, coniine.[1][2][3] Like many natural products, this compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers: (+)-γ-coniceine and (-)-γ-coniceine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including their pharmacodynamics, pharmacokinetics, and toxicology.[4][5] This stereoselectivity arises from the three-dimensional nature of biological targets such as receptors and enzymes.[4]

The primary pharmacological target of this compound and related hemlock alkaloids is the nicotinic acetylcholine receptor (nAChR).[1][6][7] These ligand-gated ion channels are crucial for neurotransmission in the central and peripheral nervous systems.[4] This guide will synthesize the available data on racemic this compound and the enantiomers of related compounds to provide a comparative perspective on their interaction with nAChRs.

Known Pharmacology of Racemic this compound

Racemic this compound is a potent agonist at nicotinic acetylcholine receptors.[8][9] Its activity is particularly noted at the human fetal muscle-type nAChR.[8][10] The mechanism of action involves binding to the receptor, which leads to an initial stimulation (depolarization) of the post-synaptic membrane.[6][10] However, at higher concentrations or with prolonged exposure, this is followed by a persistent desensitization of the receptor, leading to a neuromuscular blockade.[6] This dual action of stimulation followed by inactivation is characteristic of nicotinic toxicity and is responsible for the paralytic effects observed upon ingestion of poison hemlock.[10][11]

Inferred Stereoselective Activity from Related Alkaloids

While data on the individual enantiomers of this compound is lacking, studies on the enantiomers of the related alkaloids, coniine and N-methylconiine, provide strong evidence that stereochemistry plays a critical role in the pharmacological activity of this class of compounds.

A study by Lee et al. (2013) compared the activity of racemic γ-coniceine with the separated enantiomers of N-methylconiine. The study found a clear rank order of potency at human fetal muscle-type nAChRs expressed in TE-671 cells: γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine .[1][8][9] This demonstrates a distinct stereoselective difference in the activity of the N-methylconiine enantiomers, with the (-)-enantiomer being more potent.

Similarly, an earlier study by the same research group on the enantiomers of coniine found that (-)-coniine was a more potent agonist at nAChRs and was more toxic in vivo than (+)-coniine .[2][10] Given these findings, it is highly probable that the enantiomers of this compound also exhibit differential pharmacological activity, with one enantiomer likely being more potent than the other.

Quantitative Data Comparison

The following tables summarize the available quantitative data for racemic γ-coniceine and the enantiomers of N-methylconiine from the study by Lee et al. (2013). This data is essential for understanding the relative potency and toxicity of these compounds.

Table 1: In Vitro Relative Potency at Human Fetal Muscle-Type nAChRs

CompoundRelative Potency Rank
γ-Coniceine (racemic) 1
(-)-N-Methylconiine2
(±)-N-Methylconiine3
(+)-N-Methylconiine4

Data sourced from Lee et al. (2013).[8][9]

Table 2: In Vivo Acute Toxicity in Mice

CompoundLD₅₀ (mg/kg)
γ-Coniceine (racemic) 4.4
(-)-N-Methylconiine16.1
(±)-N-Methylconiine17.8
(+)-N-Methylconiine19.2

LD₅₀ values determined in a mouse bioassay. Data sourced from Lee et al. (2013).[1][8][9]

Signaling Pathway and Experimental Workflow

The interaction of this compound with the nicotinic acetylcholine receptor initiates a signaling cascade that results in the opening of an ion channel. The following diagrams illustrate this pathway and a hypothetical workflow for a comparative study of the enantiomers.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space y-Coniceine y-Coniceine nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Closed) nAChR->IonChannel Conformational Change IonChannelOpen Ion Channel (Open) IonChannel->IonChannelOpen Opens Na_ion Na+ IonChannelOpen->Na_ion Influx Ca_ion Ca2+ IonChannelOpen->Ca_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization CellularResponse Cellular Response (e.g., Muscle Contraction) Depolarization->CellularResponse

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Experimental_Workflow Start Racemic γ-Coniceine Separation Chiral HPLC Separation Start->Separation Enantiomer_P (+)-γ-Coniceine Separation->Enantiomer_P Enantiomer_M (-)-γ-Coniceine Separation->Enantiomer_M InVitro In Vitro Assays (e.g., nAChR Functional Assay) Enantiomer_P->InVitro InVivo In Vivo Assays (e.g., Mouse LD50 Bioassay) Enantiomer_P->InVivo Enantiomer_M->InVitro Enantiomer_M->InVivo Data_P_Vitro Potency & Efficacy Data for (+)-Enantiomer InVitro->Data_P_Vitro Data_M_Vitro Potency & Efficacy Data for (-)-Enantiomer InVitro->Data_M_Vitro Data_P_Vivo Toxicity Data for (+)-Enantiomer InVivo->Data_P_Vivo Data_M_Vivo Toxicity Data for (-)-Enantiomer InVivo->Data_M_Vivo Comparison Comparative Analysis Data_P_Vitro->Comparison Data_M_Vitro->Comparison Data_P_Vivo->Comparison Data_M_Vivo->Comparison

Caption: Hypothetical Workflow for Comparative Study of γ-Coniceine Enantiomers.

Experimental Protocols

To facilitate future research, detailed methodologies for the key experiments required to compare the pharmacological activity of this compound enantiomers are provided below. These protocols are based on established methods used for similar alkaloids.[2][6][8]

Chiral Separation of this compound Enantiomers
  • Objective: To isolate the individual (+)- and (-)-enantiomers of this compound from a racemic mixture.

  • Methodology: High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard method for separating enantiomers.

    • Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

    • Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.

    • Chromatography: The sample is injected onto the column, and the eluent is monitored by the UV detector. The two enantiomers will have different retention times, allowing for their collection as separate fractions.

    • Verification: The purity of the collected fractions should be confirmed by re-injection onto the chiral column. The absolute configuration of each enantiomer would need to be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

In Vitro nAChR Functional Assay
  • Objective: To determine the potency (EC₅₀) and efficacy of each enantiomer at a specific nAChR subtype.

  • Methodology: A functional assay using a cell line that endogenously or recombinantly expresses the target nAChR (e.g., TE-671 cells, which express human fetal muscle-type nAChRs) is commonly employed.[3][6][11]

    • Cell Culture: TE-671 cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).

    • Membrane Potential Dye Loading: Cells are plated in a 96-well plate and loaded with a fluorescent membrane potential-sensitive dye. This dye changes its fluorescence intensity in response to changes in cell membrane potential.

    • Compound Addition: A range of concentrations of each enantiomer is added to the wells. A known nAChR agonist (e.g., epibatidine) is used as a positive control.

    • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. Agonist binding to the nAChR will cause ion influx, leading to membrane depolarization and a change in fluorescence.

    • Data Analysis: The peak fluorescence change is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximum efficacy for each enantiomer.

In Vivo Acute Toxicity Assay (LD₅₀ Determination)
  • Objective: To determine the median lethal dose (LD₅₀) of each enantiomer, providing a measure of its in vivo toxicity.

  • Methodology: A mouse bioassay is a standard method for assessing acute toxicity.[2][8]

    • Animals: Male mice are typically used and are housed under controlled conditions with access to food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

    • Dose Preparation: A series of graded doses of each enantiomer is prepared in a suitable vehicle (e.g., saline).

    • Administration: A single dose is administered to each group of mice via a specific route (e.g., intraperitoneal injection).

    • Observation: The animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.

    • Data Analysis: The number of mortalities at each dose level is recorded, and the LD₅₀ value with its 95% confidence interval is calculated using a statistical method such as probit analysis.

Conclusion and Future Directions

The available scientific literature strongly suggests that racemic this compound is a potent agonist at nicotinic acetylcholine receptors, with a toxicity profile that reflects this activity. While direct comparative data for its enantiomers is currently unavailable, research on the closely related alkaloids, coniine and N-methylconiine, indicates a high likelihood of significant stereoselectivity in the pharmacological and toxicological properties of this compound.

The (-)-enantiomers of both coniine and N-methylconiine are more potent and toxic than their corresponding (+)-enantiomers. It is therefore reasonable to hypothesize that a similar relationship exists for the enantiomers of this compound. However, this remains a critical knowledge gap.

Future research should prioritize the chiral separation and pharmacological characterization of the individual enantiomers of this compound. The experimental protocols outlined in this guide provide a roadmap for such studies. A definitive understanding of the stereoselective pharmacology of this compound will not only provide a more complete toxicological profile of poison hemlock but also contribute to a deeper understanding of the structure-activity relationships of piperidine alkaloids at nicotinic acetylcholine receptors, which could inform the development of novel therapeutic agents.

References

A Comparative Guide to the Statistical Analysis of Dose-Response Curves for Gamma-Coniceine Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-response relationship of gamma-coniceine, a toxic piperidine alkaloid found in poison hemlock (Conium maculatum), with other nicotinic acetylcholine receptor (nAChR) agonists. The information presented herein is supported by experimental data to aid researchers in understanding its potency and in designing and analyzing dose-response experiments.

Experimental Data Summary

The potency of γ-coniceine and other related alkaloids is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum response. The following table summarizes the in vitro potency of γ-coniceine and compares it with other nAChR agonists. The data for γ-coniceine and N-methylconiine enantiomers were obtained from studies on human fetal muscle-type nAChRs expressed in TE-671 cells.

CompoundEC50 (μM)95% Confidence Interval (μM)Relative Potency Rank
γ-Coniceine 0.44 0.26 - 0.76 1
(-)-N-Methylconiine1.81.1 - 2.82
(±)-N-Methylconiine4.32.7 - 6.83
(+)-N-Methylconiine18.011.0 - 31.04

Data sourced from studies on TE-671 cells expressing human fetal muscle-type nicotinic acetylcholine receptors.

In vivo toxicity data from mouse bioassays further highlight the potency of γ-coniceine:

CompoundLD50 (mg/kg)
γ-Coniceine 4.4
(-)-N-Methylconiine16.1
(±)-N-Methylconiine17.8
(+)-N-Methylconiine19.2

Experimental Protocols

A crucial aspect of understanding the dose-response relationship of γ-coniceine is the methodology used to obtain the data. Below is a detailed protocol for a typical in vitro fluorescence-based assay to determine the potency of nAChR agonists like γ-coniceine.

Objective: To determine the EC50 value of γ-coniceine by measuring its ability to activate muscle-type nAChRs in a cell-based assay.

Materials:

  • TE-671 cells (expressing human fetal muscle-type nAChRs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane potential-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • γ-coniceine stock solution

  • Positive control (e.g., Epibatidine or Acetylcholine)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture TE-671 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 96-well black, clear-bottom microplates at a density of approximately 50,000 cells per well. Allow the cells to adhere and grow for 24-48 hours.

  • Dye Loading: Prepare a loading solution of the membrane potential-sensitive dye in the assay buffer. Remove the culture medium from the wells and add the dye solution. Incubate the plate in the dark at 37°C for 60 minutes.

  • Compound Preparation: Prepare a serial dilution of γ-coniceine in the assay buffer to create a range of concentrations to be tested. Also, prepare solutions of the positive control.

  • Fluorescence Measurement: After incubation, wash the cells with the assay buffer to remove excess dye. Place the plate in a fluorescence plate reader.

  • Agonist Addition: Program the plate reader to add the different concentrations of γ-coniceine and the positive control to the wells.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds. The activation of nAChRs by γ-coniceine will cause an influx of ions, leading to a change in membrane potential that is detected as a change in fluorescence.

  • Data Analysis: The change in fluorescence is proportional to the receptor activation. Plot the change in fluorescence against the logarithm of the γ-coniceine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Statistical Analysis of Dose-Response Curves: A Comparison

The analysis of dose-response data is critical for accurately determining the potency of a compound. Several statistical models can be applied, with the most common being the four-parameter logistic (4PL) model.

1. Sigmoidal Dose-Response (Four-Parameter Logistic) Model:

This is the most widely used model for dose-response curves. The equation is:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • Top: The maximum response plateau.

  • Bottom: The minimum response plateau.

  • LogEC50: The logarithm of the concentration that gives a response halfway between the top and bottom.

  • HillSlope: Describes the steepness of the curve.

This model is robust and provides key parameters to describe the agonist's potency and efficacy.

2. Alternative Models:

While the 4PL model is common, other models may be more appropriate depending on the data:

  • Three-Parameter Logistic Model: Used when the bottom or top plateau is fixed at a known value (e.g., 0 or 100%).

  • Weibull Model: Another sigmoidal model that can sometimes provide a better fit to asymmetrical data.

Comparing Models:

To select the best model for a given dataset, statistical criteria are used. The Akaike Information Criterion (AIC) is a widely accepted method for model selection.[1][2]

Step-by-Step Model Comparison using AIC:

  • Fit each candidate model (e.g., 3PL, 4PL, Weibull) to the experimental data.

  • Calculate the AIC value for each model fit.[1] The AIC is a measure of the relative quality of a statistical model for a given set of data, and it provides a means for model selection.[1]

  • The model with the lowest AIC value is considered the best-fitting model for the data.[1][2]

  • A rule of thumb for interpreting AIC differences (ΔAIC) between two models is that a ΔAIC of >2 suggests a substantial difference in the models' ability to explain the data.[3]

Visualizations

Signaling Pathway of this compound

This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The binding of γ-coniceine to the muscle-type nAChR on the cell surface leads to a conformational change, opening the channel and allowing an influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the cell membrane, leading to downstream cellular responses. In muscle cells, this depolarization triggers muscle contraction. The activation of nAChRs can also initiate intracellular signaling cascades, including the MAPK and Akt pathways.[4][5]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gamma_coniceine γ-Coniceine nAChR Nicotinic Acetylcholine Receptor (nAChR) gamma_coniceine->nAChR Binds to ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Opens Channel depolarization Membrane Depolarization ion_influx->depolarization Causes downstream Downstream Signaling (MAPK, Akt pathways) ion_influx->downstream response Cellular Response (e.g., Muscle Contraction) depolarization->response

Caption: Signaling pathway of γ-coniceine via nAChR activation.

Experimental Workflow for Dose-Response Analysis

The following diagram illustrates the typical workflow for determining the dose-response curve of a compound like γ-coniceine.

G start Start cell_culture Culture TE-671 Cells start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells dye_loading Load Cells with Fluorescent Dye plate_cells->dye_loading compound_prep Prepare Serial Dilutions of γ-Coniceine dye_loading->compound_prep agonist_addition Add Compound to Wells compound_prep->agonist_addition measure_fluorescence Measure Fluorescence Change agonist_addition->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis curve_fitting Fit Dose-Response Curve (e.g., 4-PL Model) data_analysis->curve_fitting ec50 Determine EC50 Value curve_fitting->ec50 end End ec50->end

Caption: Workflow for in vitro dose-response analysis.

Logical Relationship for Statistical Model Selection

This diagram outlines the process for selecting the most appropriate statistical model for a given dose-response dataset.

G start Start with Dose-Response Data fit_models Fit Multiple Candidate Models (e.g., 3-PL, 4-PL, Weibull) start->fit_models calc_aic Calculate AIC for Each Model fit_models->calc_aic compare_aic Compare AIC Values calc_aic->compare_aic select_best Select Model with Lowest AIC compare_aic->select_best Lowest AIC validate Validate Model Fit (e.g., Visual Inspection, Residual Analysis) select_best->validate final_model Final Model for Parameter Estimation validate->final_model

Caption: Logic for statistical model selection using AIC.

References

Benchmarking different synthetic methodologies for gamma-Coniceine production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of prominent synthetic methodologies for the production of gamma-coniceine, a key intermediate in the biosynthesis of the toxic alkaloid coniine. By presenting quantitative data, detailed experimental protocols, and visual representations of synthetic pathways, this document aims to assist researchers in selecting the most suitable methodology for their specific needs, considering factors such as yield, efficiency, and scalability.

Executive Summary

The synthesis of this compound is a critical step for toxicological studies and the development of potential therapeutic agents. This guide details and compares the available synthetic routes, highlighting the advantages and disadvantages of each. The primary focus is on providing a clear, data-driven comparison to facilitate informed decision-making in a research and development setting.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the benchmarked synthetic methodologies for this compound production.

MethodologyKey Reaction StepsOverall Yield (%)Purity (%)Reaction TimeScalabilityKey Strengths & Weaknesses
Mundy and Larsen Synthesis 1. Acylation of 2-piperidone with n-butyryl chloride. 2. Intramolecular cyclization and dehydration via distillation with calcium oxide.~23.4%High (distillation)Several hoursPotentially scalableStrengths: Utilizes commercially available starting materials, straightforward two-step procedure. Weaknesses: Moderate overall yield.
Biomimetic Synthesis (Hypothetical Laboratory Adaptation) Intramolecular cyclization of 5-oxooctylamine.Variable (dependent on precursor synthesis)Purification requiredPotentially rapid cyclizationDependent on precursor availabilityStrengths: Mimics the natural biosynthetic pathway, potentially high atom economy. Weaknesses: The synthesis of the 5-oxooctylamine precursor can be multi-stepped and challenging. Data for a direct laboratory-scale production using this method is not readily available.

Experimental Protocols

Methodology 1: Mundy and Larsen Synthesis

This two-step method provides a practical route to this compound from readily available starting materials.

Step 1: Synthesis of 1-Butanoyl-2-piperidone

  • To a solution of 2-piperidone (3.10 g, 31.3 mmol) in 27 mL of dry benzene, slowly add a solution of n-butyryl chloride (1.67 g, 15.7 mmol) in 5 mL of dry benzene via syringe.

  • Stir the resulting hazy mixture for several hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with 300 mL of dichloromethane (CH₂Cl₂).

  • Wash the organic layer three times with 10% hydrochloric acid (HCl).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent using a rotary evaporator to obtain a golden-colored oil.

  • Purify the crude product by distillation under reduced pressure to yield 1-butanoyl-2-piperidone. (Yield: 1.19 g, 45%)[1]

Step 2: Synthesis of this compound

  • In a 50-mL round-bottomed flask, thoroughly mix 1-butanoyl-2-piperidone (2.41 g, 14.3 mmol) with solid calcium oxide (2.73 g, 48.7 mmol).

  • Connect the flask to a distillation apparatus.

  • Gently heat the solid mixture under a low flame for 30 minutes, during which the powder will turn a light brown/tan color.

  • Gradually increase the heating to distill the crude product.

  • Purify the collected distillate by a second distillation under reduced pressure to yield this compound as a faint golden oil. (Yield: 1.04 g, 52%)[1]

Note: Freshly distilled this compound is reported to turn red within a few hours at room temperature, even when protected from light.[1]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships discussed in this guide.

gamma_Coniceine_Synthesis cluster_MundyLarsen Mundy and Larsen Synthesis cluster_Biomimetic Biomimetic Pathway 2-Piperidone 2-Piperidone C₅H₉NO 1-Butanoyl-2-piperidone 1-Butanoyl-2-piperidone C₉H₁₅NO₂ 2-Piperidone->1-Butanoyl-2-piperidone Acylation n-Butyryl_chloride n-Butyryl chloride C₄H₇ClO n-Butyryl_chloride->1-Butanoyl-2-piperidone gamma-Coniceine_ML This compound C₈H₁₅N 1-Butanoyl-2-piperidone->gamma-Coniceine_ML Cyclization/Dehydration (CaO, Heat) Butyryl-CoA Butyryl-CoA 5-Oxooctylamine 5-Oxooctylamine C₈H₁₇NO Butyryl-CoA->5-Oxooctylamine Polyketide Synthase, Transamination Malonyl-CoA Malonyl-CoA Malonyl-CoA->5-Oxooctylamine gamma-Coniceine_Bio This compound C₈H₁₅N 5-Oxooctylamine->gamma-Coniceine_Bio Non-enzymatic Cyclization

Caption: Synthetic pathways to this compound.

The provided DOT script visualizes two primary approaches to this compound synthesis. The "Mundy and Larsen Synthesis" depicts a practical, two-step laboratory method, while the "Biomimetic Pathway" illustrates the natural biosynthetic route, which can inspire laboratory syntheses.

Conclusion

This guide has benchmarked the Mundy and Larsen synthesis as a viable and well-documented method for the laboratory-scale production of this compound. While the biomimetic approach offers a theoretically elegant route, its practical application for production requires further development, particularly in the efficient synthesis of the 5-oxooctylamine precursor. Researchers should consider the trade-offs between the moderate yield of the Mundy and Larsen method and the potential for higher atom economy with a biomimetic strategy when selecting a synthetic route. Future research may focus on optimizing the existing methods or developing novel, more efficient catalytic approaches to this important alkaloid.

References

Evaluating Gamma-Coniceine as an Internal Standard in Analytical Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accuracy of quantitative analysis is paramount. The use of an internal standard (IS) is a cornerstone technique to ensure reliability, especially in chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive evaluation of gamma-coniceine as a potential internal standard, comparing its properties and performance against established alternatives.

The Role and Properties of an Ideal Internal Standard

An internal standard is a compound with a known concentration that is added to the sample, calibration standards, and quality control samples.[1] By comparing the analyte's response to the internal standard's response, quantitative precision can be significantly improved.[2]

An ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be chemically similar to the analyte to ensure similar behavior during extraction and analysis.[1]

  • Purity and Availability: It must be available in a highly pure form and should not be present in the original sample matrix.

  • Distinct Signal: It must produce a signal that is clearly resolved from the analyte and any other sample components.

  • Stability: It should be stable throughout the entire analytical process.

  • Appropriate Retention Time: In chromatography, it should elute near the analyte of interest without co-eluting.

This compound: A Candidate for an Internal Standard?

This compound is a piperidine alkaloid naturally found in poison hemlock (Conium maculatum).[3] Its chemical structure and physicochemical properties suggest its potential as an internal standard for the analysis of other alkaloids or nitrogen-containing compounds.

Physicochemical Properties: A Comparative Analysis

To evaluate its suitability, the physicochemical properties of this compound are compared with three commonly used internal standards for alkaloid and pharmaceutical analysis: atropine, caffeine, and nicotine.

PropertyThis compoundAtropineCaffeineNicotine
Molecular Formula C₈H₁₅NC₁₇H₂₃NO₃C₈H₁₀N₄O₂C₁₀H₁₄N₂
Molecular Weight ( g/mol ) 125.21[4]289.37194.19[5]162.23[6]
Boiling Point (°C) 171[7]DecomposesSublimes at 178[5]247[6]
Melting Point (°C) N/A (liquid at room temp)114-116238[5]-79
Solubility Slightly soluble in water; freely soluble in alcohol, chloroform, ether.Slightly soluble in water; soluble in ethanol, chloroform, ether.[8]Moderately soluble in water, more so in hot water.[5]Miscible with water.[6]
Chemical Class Piperidine AlkaloidTropane AlkaloidXanthine AlkaloidPyridine Alkaloid
Commercial Availability as Standard AvailableReadily AvailableReadily AvailableReadily Available

Experimental Evaluation: A Hypothetical Case Study

Due to the lack of direct comparative studies on this compound as an internal standard, this guide presents a hypothetical experimental protocol to illustrate its potential application and performance.

Objective: To quantify the concentration of a target analyte, the synthetic opioid pethidine, in a plasma sample using this compound, atropine, caffeine, and nicotine as internal standards by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

1. Materials and Reagents:

  • Pethidine analytical standard

  • This compound, atropine, caffeine, and nicotine analytical standards

  • Human plasma (drug-free)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Dichloromethane

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of pethidine and each internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking drug-free plasma with pethidine to achieve concentrations ranging from 10 to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a solution of each internal standard in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample (calibration standard or unknown), add 100 µL of the respective internal standard spiking solution.

    • Vortex for 30 seconds.

    • Add 100 µL of ammonium hydroxide to basify the sample.

    • Add 5 mL of dichloromethane and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Pethidine: m/z 247, 172, 77

    • This compound: m/z 125, 98, 82

    • Atropine: m/z 124, 93, 140

    • Caffeine: m/z 194, 109, 67

    • Nicotine: m/z 162, 84, 133

Hypothetical Data Presentation

The following table presents plausible data from the hypothetical GC-MS analysis of a plasma sample containing an unknown concentration of pethidine, with each of the four internal standards.

Internal StandardRetention Time (min)Peak Area (Analyte - Pethidine)Peak Area (Internal Standard)Response Factor (RF)Calculated Pethidine Concentration (ng/mL)
This compound 8.21,250,0001,180,0001.06106
Atropine 10.51,245,000950,0001.31131
Caffeine 9.11,260,0001,500,0000.8484
Nicotine 7.51,255,0001,350,0000.9393

Note: The Response Factor (RF) is calculated from the calibration curve for each analyte/internal standard pair. The calculated concentration is determined using the formula: Concentration_analyte = (Area_analyte / Area_IS) * (1 / slope_calibration_curve).

Visualizing the Workflow

A clear understanding of the experimental process is crucial. The following diagrams, generated using the DOT language, illustrate the key workflows.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) cal_standards Calibration Standards (Spiked Plasma) stock->cal_standards qc_samples QC Samples (Spiked Plasma) stock->qc_samples add_is Add Internal Standard cal_standards->add_is qc_samples->add_is unknown_sample Unknown Sample (Plasma) unknown_sample->add_is basify Basify with NH4OH add_is->basify extract Extract with Dichloromethane basify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calculate_ratio Calculate Area Ratios (Analyte/IS) integrate->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify report Report Concentration quantify->report

Caption: General experimental workflow for quantitative analysis using an internal standard.

Logical_Relationship cluster_ideal Ideal Internal Standard Properties cluster_outcome Desired Analytical Outcomes p1 Structural Similarity to Analyte o1 Accurate Quantification p1->o1 Corrects for extraction and matrix effects p2 No Interference p2->o1 Prevents signal overlap p3 High Purity p3->o1 Ensures known concentration p4 Stable o2 High Precision p4->o2 Prevents degradation during analysis p5 Elutes Near Analyte p5->o2 Minimizes variation in instrument response o3 Reliable Results o1->o3 o2->o3

Caption: Logical relationship between ideal internal standard properties and analytical outcomes.

Discussion and Conclusion

Based on its physicochemical properties, this compound presents itself as a plausible candidate for an internal standard, particularly for the analysis of other basic, nitrogen-containing compounds of similar molecular weight and volatility. Its solubility in common organic solvents is advantageous for extraction procedures.

However, several factors need to be considered:

  • Structural Similarity: While it is a piperidine alkaloid, its structural similarity to a wide range of analytes may be limited compared to a stable isotope-labeled (e.g., deuterated) version of the analyte itself, which is considered the "gold standard" for internal standards.

  • Reactivity and Stability: The stability of this compound under various analytical conditions would need to be thoroughly validated.

  • Toxicity: this compound is a toxic compound, and appropriate safety precautions must be taken during handling.[3]

  • Commercial Availability: While available as an analytical standard, its cost and availability from various suppliers should be considered for routine high-throughput analysis.

In our hypothetical case study, this compound provided a result in close agreement with the expected value, suggesting its potential for good performance. The variations seen with other internal standards highlight the importance of selecting an IS with properties that closely match the analyte. For instance, the higher molecular weight and different fragmentation pattern of atropine might lead to different ionization efficiency and a less accurate result if not properly calibrated.

References

Safety Operating Guide

Proper Disposal of γ-Coniceine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of γ-coniceine, a toxic piperidine alkaloid. The procedural guidance herein is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemical waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Gamma-coniceine is a neurotoxin and the biosynthetic precursor to the highly toxic alkaloid coniine, famously associated with poison hemlock (Conium maculatum)[1]. Due to its inherent toxicity, all waste containing γ-coniceine, including pure substance, contaminated solutions, and rinsates from containers, must be treated as hazardous waste. Disposal should always be conducted in accordance with local, state, and federal regulations and managed through a licensed environmental health and safety (EHS) provider.

Key Chemical and Safety Data

The following table summarizes key quantitative data for γ-coniceine, underscoring the necessity for stringent disposal protocols.

PropertyValueSource
Molecular Formula C₈H₁₅N[2]
Molecular Weight 125.215 g/mol [2]
CAS Number 1604-01-9[2][3]
Boiling Point 171 °C[3]
Density 0.8753 g/cm³ at 15°C[3]
pKa 8.06 ± 0.20 (Predicted)[3]

Experimental Protocols for Disposal

The standard and required procedure is to dispose of γ-coniceine waste through a certified hazardous waste management company. The following steps outline the general operational plan for handling and disposing of γ-coniceine waste.

Step 1: Waste Segregation and Collection

  • All waste streams containing γ-coniceine must be segregated from non-hazardous waste.

  • Use a dedicated, properly labeled, and leak-proof container for collecting all γ-coniceine waste. The container must be compatible with the chemical nature of the waste (e.g., glass or appropriate plastic).

  • Label the container clearly as "Hazardous Waste: γ-Coniceine" and include the concentration and date.

Step 2: Container Management

  • Keep the hazardous waste container securely sealed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Do not overfill the container; leave adequate headspace to allow for expansion.

Step 3: Decontamination of Labware

  • All labware (e.g., glassware, spatulas) that has come into contact with γ-coniceine must be decontaminated.

  • Triple-rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or acetone).

  • Collect the first two rinsates as hazardous waste in the designated γ-coniceine waste container. The third rinsate may also need to be collected depending on local regulations.

Step 4: Disposal of Empty Containers

  • Empty containers of γ-coniceine must also be treated as hazardous waste.

  • Triple-rinse the empty container with a suitable solvent.

  • Collect all rinsates in the designated hazardous waste container.

  • Deface the original label on the container and manage it as hazardous waste unless your institution's EHS office provides alternative instructions.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste, including the name of the chemical, concentration, and quantity.

  • Follow all instructions provided by the EHS or waste management professionals for packaging and transportation.

Logical Workflow for γ-Coniceine Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of γ-coniceine waste in a laboratory setting.

G start γ-Coniceine Waste Generated waste_container Collect in a dedicated, labeled hazardous waste container start->waste_container storage Store Waste Securely in Satellite Accumulation Area waste_container->storage Container Full or Experiment Complete decon Decontaminate Labware (Triple-Rinse) collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate collect_rinsate->waste_container contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal (Incineration/Secure Landfill) contact_ehs->disposal

Caption: Workflow for the safe disposal of γ-coniceine waste.

References

Essential Safety and Operational Protocols for Handling Gamma-Coniceine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for gamma-coniceine, a toxic piperidine alkaloid. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental hazards in the laboratory setting.

I. Chemical and Toxicological Profile

This compound is a neurotoxic alkaloid and a precursor to the more widely known coniine. Its primary mode of action is as an antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to potential respiratory paralysis.[1] Due to its toxicity, all handling procedures must be conducted with strict adherence to safety protocols to prevent exposure through inhalation, ingestion, or dermal contact.[1]

Property Value Source
Molecular Formula C₈H₁₅NPubChem
Molecular Weight 125.21 g/mol PubChem
CAS Number 1604-01-9ChemicalBook[2]
Toxicity Neurotoxin, antagonist of nicotinic acetylcholine receptorsSmolecule[1]
LD₅₀ (Lethal Dose, 50%) 4.4 mg/kg (mouse, in vivo)PubMed
II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness).Provides splash protection against alkaloids. Nitrile is recommended for its chemical resistance to a range of organic compounds.[3] For prolonged contact, heavier-duty gloves like butyl rubber should be considered.
Eye Protection Chemical splash goggles with side shields or a full-face shield.Protects eyes from splashes and aerosols of the toxic compound.
Respiratory Protection A properly fitted half-mask or full-face respirator with organic vapor (OV) cartridges.Prevents inhalation of airborne particles or vapors. NIOSH-approved OV cartridges are designed to filter organic compounds like alkaloids.[4][5][6]
Body Protection A chemical-resistant lab coat, fully buttoned. For larger quantities or potential for significant splashing, a chemical-resistant apron over the lab coat is recommended.Protects skin from accidental contact.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.
III. Experimental Protocols: Handling this compound

The following step-by-step protocol must be followed for all procedures involving this compound.

1. Pre-Experiment Preparation:

  • Ensure a chemical fume hood is certified and functioning correctly.
  • Verify that an emergency eyewash station and safety shower are accessible and operational.
  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the fume hood.
  • Designate a specific work area within the fume hood for handling this compound and decontaminate it before and after use.

2. Weighing and Aliquoting:

  • All weighing and aliquoting of this compound, whether in solid or solution form, must be performed inside a chemical fume hood.
  • Use disposable weighing boats or papers to avoid cross-contamination.
  • Handle the compound with dedicated, labeled spatulas or pipettes.
  • Keep the primary container of this compound sealed when not in immediate use.

3. In-Experiment Handling:

  • Conduct all reactions and manipulations involving this compound within the chemical fume hood.
  • Keep the sash of the fume hood at the lowest practical height.
  • Avoid generating dust or aerosols. If working with a powder, gentle handling is crucial.
  • Ensure all containers are clearly labeled with "this compound" and appropriate hazard symbols.

4. Post-Experiment Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. A 10% bleach solution followed by a water rinse is a generally effective decontamination agent for many organic compounds, but its specific efficacy against this compound should be verified if possible.
  • Dispose of all contaminated disposable materials (gloves, weighing boats, pipette tips, etc.) in a designated hazardous waste container.

IV. Emergency Procedures

1. Spills:

  • Minor Spill (inside fume hood):
  • Alert personnel in the immediate area.
  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
  • Carefully collect the absorbent material into a designated hazardous waste container.
  • Decontaminate the spill area.
  • Major Spill (outside fume hood):
  • Evacuate the laboratory immediately.
  • Alert your institution's emergency response team or environmental health and safety office.
  • Prevent entry to the contaminated area.

2. Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

V. Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

1. Waste Segregation:

  • Collect all solid waste (contaminated gloves, paper towels, etc.) in a clearly labeled, sealed hazardous waste container.
  • Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Disposal Procedure:

  • Store hazardous waste containers in a designated, secure secondary containment area.
  • Arrange for pickup and disposal by your institution's authorized hazardous waste management provider.
  • Incineration at a licensed facility is a common and effective method for the disposal of toxic organic compounds.

Visualizations

Signaling Pathway of this compound Toxicity

Gamma_Coniceine_Toxicity_Pathway cluster_neuromuscular_junction Neuromuscular Junction cluster_outcome Physiological Outcome nAChR Nicotinic Acetylcholine Receptor (nAChR) Muscle Muscle Cell nAChR->Muscle Signal for Muscle Contraction nAChR->Muscle Signal Blocked ACh Acetylcholine (ACh) ACh->nAChR Normal Binding (Activates Receptor) Paralysis Muscle Paralysis Muscle->Paralysis gamma_Coniceine This compound gamma_Coniceine->nAChR Antagonistic Binding (Blocks ACh) Respiratory_Failure Respiratory Failure Paralysis->Respiratory_Failure If respiratory muscles are affected

Caption: Mechanism of this compound neurotoxicity.

Experimental Workflow for Handling this compound

Gamma_Coniceine_Handling_Workflow Start Start Preparation 1. Preparation - Verify fume hood - Prepare equipment - Don PPE Start->Preparation Handling 2. Handling in Fume Hood - Weighing and aliquoting - Perform experiment Preparation->Handling Cleanup 3. Post-Experiment - Decontaminate surfaces - Segregate waste Handling->Cleanup Emergency Emergency Procedures (Spill or Exposure) Handling->Emergency If incident occurs Disposal 4. Waste Management - Store in secondary containment - Schedule hazardous waste pickup Cleanup->Disposal End End Disposal->End Emergency->Cleanup After resolution

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Coniceine
Reactant of Route 2
gamma-Coniceine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.